molecular formula C21H17O12- B15575655 Luteolin 7-O-glucuronide

Luteolin 7-O-glucuronide

Cat. No.: B15575655
M. Wt: 461.4 g/mol
InChI Key: VSUOKLTVXQRUSG-ZFORQUDYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteolin 7-O-beta-D-glucosiduronate is a carbohydrate acid derivative anion that is the conjugate base of luteolin 7-O-beta-D-glucosiduronic acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a luteolin 7-O-beta-D-glucosiduronic acid. It is a conjugate acid of a luteolin 7-O-beta-D-glucosiduronate(2-).

Properties

Molecular Formula

C21H17O12-

Molecular Weight

461.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/p-1/t16-,17-,18+,19-,21+/m0/s1

InChI Key

VSUOKLTVXQRUSG-ZFORQUDYSA-M

Origin of Product

United States

Foundational & Exploratory

Luteolin 7-O-glucuronide natural sources and plant distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Luteolin (B72000) 7-O-glucuronide: Natural Sources, Plant Distribution, and Biological Activity

Introduction

Luteolin 7-O-glucuronide is a flavone (B191248) glycoside, a type of secondary metabolite, widely distributed throughout the plant kingdom.[1][2][3] This compound, a conjugate of luteolin and glucuronic acid, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][2][4] This technical guide provides a comprehensive overview of the natural sources, plant distribution, quantitative data, experimental protocols for its study, and the signaling pathways it modulates, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Plant Distribution

This compound has been identified in a variety of plant species across numerous families. Its presence is particularly well-documented in the Lamiaceae, Asteraceae, and Plantaginaceae families. Notable plant sources include:

  • Perilla frutescens (L.) Britt. (Lamiaceae): The leaves of this plant are a significant source of this compound.[1][5]

  • Cirsium japonicum DC. (Asteraceae): This plant is recognized for its content of this compound and is used in traditional medicine.[6]

  • Salvia fruticosa and Salvia pomifera (Lamiaceae): this compound and its diglucuronide derivative have been identified in these species.[7][8]

  • Chrysanthemum morifolium L. (Asteraceae): The leaves of this plant contain this compound.[9]

  • Codariocalyx motorius [1]

  • Ixeris dentata [1]

  • Remirea maritima [1]

  • Acanthus ebracteatus [10]

  • Sonchus fruticosus [10]

  • Saussurea daurica Adams : The leaves of this plant have been found to contain this compound.[11]

  • Enhalus acoroides : This seagrass has been shown to contain this compound with antialgal properties.[4]

The distribution of luteolin and its derivatives is widespread, with over 300 plant species reported to contain them.[3] The concentration and presence of specific glycosides like this compound can vary depending on the plant part, geographical region, and extraction methods used.[11]

Quantitative Data

The concentration of this compound varies significantly among different plant sources and is influenced by factors such as the specific cultivar, growing conditions, and the extraction solvent used.

Plant SpeciesPlant PartConcentration of this compoundReference
Perilla frutescens (L.) Britt.Leaves1.10 to 29.73 mg/g of extract[5]
Perilla frutescens (L.) Britt.Leaves0.013–0.548 mg/g (depending on ethanol (B145695) concentration in solvent)[5]
Salvia fruticosaAerial Parts5.51 mg/g of dry weight (60% v/v glycerol (B35011) extraction)[7][8]
Salvia fruticosaAerial Parts6.96 mg/g of dry weight (methyl β-cyclodextrin extraction)[7][8]

Experimental Protocols

Extraction and Isolation

A common method for the extraction of this compound from plant material involves maceration with a solvent. The choice of solvent significantly impacts the extraction yield.

Maceration Method for Perilla frutescens Leaves:

  • Drying: Dry the plant leaves to a constant weight.

  • Extraction: Macerate the dried and powdered leaves in a solvent. A 30% ethanol/water solution has been shown to be effective for maximizing the yield of this compound.[5][12]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[13][14]

Ultrasound-Assisted Extraction for Salvia fruticosa:

  • Sample Preparation: Mill the dried leaves of the plant.

  • Extraction: Mix the milled leaves with 70% (v/v) methanol.

  • Sonication: Sonicate the mixture at 40°C for 20 minutes.[7]

  • Further Processing: The resulting extract can then be analyzed or subjected to further purification steps.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

experimental_workflow plant_material Dried Plant Material extraction Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Figure 1: General workflow for extraction and isolation.
Quantitative Analysis using HPLC

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of this compound in plant extracts.

HPLC Method for Perilla frutescens Leaf Extract:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape).

  • Detection: UV detection at a wavelength of 348 nm.[14]

  • Quantification: A calibration curve is generated using a standard of pure this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.[5] The retention time for this compound is approximately 14.48 minutes under certain conditions.[5]

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and neuroprotection.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

  • Inhibition of NF-κB and MAPK Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[6] This leads to a downstream reduction in the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3]

  • Inhibition of the NLRP3 Inflammasome: this compound can exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.[15] This leads to a decrease in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[15]

The following diagram illustrates the anti-inflammatory signaling pathway modulated by this compound.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_l7g Intervention LPS LPS TLR4 TLR4 LPS->TLR4 L7G This compound MAPK MAPK (p38, JNK) L7G->MAPK NFkB NF-κB L7G->NFkB NLRP3 NLRP3 Inflammasome L7G->NLRP3 TLR4->MAPK TLR4->NFkB TLR4->NLRP3 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-18) MAPK->Pro_inflammatory NFkB->Pro_inflammatory NLRP3->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Figure 2: Anti-inflammatory signaling pathway of this compound.
Antidepressant and Neuroprotective Effects

Recent studies have highlighted the potential of this compound in managing depression-like behaviors, particularly those induced by stress.

  • Activation of the BDNF Signaling Pathway: In a mouse model of sleep deprivation-induced stress, this compound was found to improve depression-like behaviors.[1] This effect is attributed to the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway. This compound treatment increased the expression of BDNF and the phosphorylation of its downstream targets, including tropomyosin-related kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).[1]

The following diagram depicts the BDNF signaling pathway activated by this compound.

bdnf_pathway cluster_stress Stress Condition cluster_l7g_intervention Intervention Stress Sleep Deprivation Stress BDNF BDNF Expression Stress->BDNF L7G This compound L7G->BDNF TrkB p-TrkB BDNF->TrkB ERK p-ERK TrkB->ERK CREB p-CREB ERK->CREB Neuronal_Survival Neuronal Survival and Function CREB->Neuronal_Survival Antidepressant_Effect Antidepressant Effect Neuronal_Survival->Antidepressant_Effect

Figure 3: BDNF signaling pathway activated by this compound.

Conclusion

This compound is a promising bioactive compound with a wide distribution in the plant kingdom and significant therapeutic potential. Its anti-inflammatory and neuroprotective effects, mediated through well-defined signaling pathways, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a foundation for the extraction, quantification, and biological evaluation of this multifaceted flavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Luteolin (B72000) 7-O-glucuronide in Plants

This technical guide provides a comprehensive overview of the biosynthesis pathway of luteolin 7-O-glucuronide in plants. It covers the core biochemical steps, the enzymes involved, quantitative data, and detailed experimental protocols relevant to the study of this important flavonoid.

Introduction

Luteolin, a common flavonoid found in many plants, and its glycosides are known for a variety of biological activities.[1] Glucuronidation, the attachment of glucuronic acid, is a key modification that can alter the solubility, stability, and bioavailability of flavonoids.[2][3] this compound, a specific glucuronidated form of luteolin, has demonstrated anti-inflammatory and antioxidative properties.[1][4] Understanding its biosynthesis is crucial for metabolic engineering, drug development, and harnessing the therapeutic potential of this natural compound.

This guide details the multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in the specific glucuronidation of the luteolin molecule.

The Core Flavonoid Biosynthesis Pathway

The formation of luteolin is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites.[1][5] The pathway begins with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of the luteolin precursor, naringenin (B18129), are as follows:

  • Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.[1][5]

  • Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.[1][5]

  • 4-Coumarate-CoA ligase (4CL) : Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[1][5]

  • Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

  • Chalcone isomerase (CHI) : Induces the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756), naringenin.[1]

From naringenin, the pathway branches to produce various flavonoids. To produce luteolin, the following steps occur: 6. Flavone (B191248) synthase (FNS) : Oxidizes the flavanone naringenin to produce the flavone apigenin (B1666066). 7. Flavonoid 3'-hydroxylase (F3'H) : Introduces a hydroxyl group at the 3' position of the B-ring of apigenin to form luteolin.[1]

Luteolin_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H PAL PAL C4H C4H CL4 4CL CHS CHS CHI CHI FNS FNS F3H F3'H

Caption: General flavonoid biosynthesis pathway leading to the formation of luteolin.

The Final Step: Glucuronidation of Luteolin

The conversion of luteolin to this compound is catalyzed by a specific class of enzymes known as UDP-glucuronosyltransferases (UGTs).[6] These enzymes belong to the broader family of glycosyltransferases.[6]

The reaction involves the transfer of a glucuronic acid moiety from an activated sugar donor, UDP-glucuronate (UDPGA), to the 7-hydroxyl group of the luteolin molecule.[6]

Reaction: UDP-glucuronate + Luteolin ⇌ UDP + Luteolin 7-O-beta-D-glucuronide[6]

This enzymatic step is critical as it determines the final structure and potential bioactivity of the compound in the plant. The systematic name for the enzyme catalyzing this reaction is UDP-glucuronate:luteolin 7-O-glucuronosyltransferase (EC 2.4.1.189).[6]

Glucuronidation_Step sub_luteolin Luteolin enzyme Luteolin 7-O-glucuronosyltransferase (UGT) sub_luteolin->enzyme sub_udpga UDP-Glucuronate sub_udpga->enzyme prod_l7g This compound prod_udp UDP enzyme->prod_l7g Glucuronic acid transfer enzyme->prod_udp

Caption: Enzymatic conversion of luteolin to this compound.

Key Enzymes: UDP-Glucuronosyltransferases (UGTs)

Plant UGTs are a large and diverse family of enzymes responsible for glycosylating a wide range of small molecules, including flavonoids.[7] While glucosides (glucose conjugates) are more common in plants, the formation of glucuronides plays a significant role in the metabolism of certain species.[7][8]

Several specific UGTs capable of glucuronidating flavonoids have been identified:

  • UGTs from Secale cereale (Rye): Early research identified specific UDP-glucuronate-flavone-glucuronosyl-transferases from the primary leaves of rye.[6]

  • UGT84F9 from Medicago truncatula: This enzyme is essential for the formation of flavonoid glucuronides, including those of apigenin and luteolin, in this model legume.[7][8] It displays bi-functional activity, capable of using both UDP-glucose and UDP-glucuronic acid as sugar donors in vitro.[7][8]

  • F7GATs from Lamiales: Plants in the Lamiales order, such as Scutellaria baicalensis and Perilla frutescens, contain flavonoid 7-O-glucuronosyltransferases (F7GATs) that specifically use UDP-glucuronic acid to modify flavones at the 7-OH position.[9][10]

The specificity of these enzymes for the sugar donor (UDP-glucuronic acid vs. UDP-glucose) and the acceptor molecule (luteolin) is a key area of research, with evidence suggesting that sugar donor specificity may have evolved locally in specific plant lineages.[9]

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of this compound in Various Plants

Plant Species Plant Part Concentration Reference
Perilla frutescens (L.) Britt. Leaves 1.10 to 29.73 mg/g of extract [11]
Mentha x piperita L. (Peppermint) Leaves Identified as a main component [12][13]
Salvia fruticosa (Greek Sage) Aerial Parts 5.51 - 6.96 mg/g of dry weight [14]

| Lettuce (Green, Iceberg) | - | 0.01 mg/100 g fresh weight |[15] |

Table 2: Biological Activity Data

Compound Assay Result (IC₅₀) Plant Source Reference

| Luteolin-7-O-β-glucuronoside | Methylglyoxal Trapping | 1.5 µM/mL | Mentha x piperita L. |[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol for Heterologous Expression and Whole-Cell Biotransformation

This protocol is adapted from methods using engineered yeast or E. coli to produce flavonoid glucuronides.[2][3][16] It is a powerful technique for characterizing enzyme function and producing specific glycosides.

Objective: To express a candidate plant UGT in a microbial host and use the whole-cell system to convert exogenously supplied luteolin into this compound.

Materials:

  • Saccharomyces cerevisiae or E. coli expression strain.

  • Expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).

  • Candidate UGT gene, codon-optimized for the host.

  • Genes for the UDP-glucuronic acid biosynthesis pathway (e.g., UDP-glucose 6-dehydrogenase) for co-expression to increase precursor supply.[2][16]

  • Growth media (e.g., YPD for yeast, LB for E. coli).

  • Induction medium (e.g., containing galactose for yeast, IPTG for E. coli).

  • Luteolin (substrate).

  • Analytical standards: Luteolin and this compound.

  • HPLC system for product analysis.

Procedure:

  • Vector Construction: Clone the codon-optimized UGT gene and the UDP-glucose 6-dehydrogenase gene into the appropriate expression vector(s).

  • Host Transformation: Transform the expression constructs into the chosen microbial host. Select for positive transformants on appropriate antibiotic or selective media.

  • Pre-culture Preparation: Inoculate a single colony of the transformed strain into 5 mL of growth medium and incubate overnight at 30°C (yeast) or 37°C (E. coli) with shaking.

  • Main Culture and Induction: Inoculate a larger volume (e.g., 50 mL) of growth medium with the pre-culture. Grow until the optical density (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8). Induce protein expression by adding the appropriate inducer (e.g., galactose or IPTG).

  • Biotransformation: After a period of induction (e.g., 4-6 hours), add the substrate luteolin (dissolved in a suitable solvent like DMSO) to the culture to a final concentration of e.g., 100 µM.

  • Incubation: Continue incubation at a suitable temperature (e.g., 28-30°C) for 24-72 hours to allow for bioconversion.

  • Sample Extraction: Centrifuge the culture to separate the cells from the medium. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to recover the flavonoids. Lyse the cell pellet and extract as well to check for intracellular product.

  • Analysis: Evaporate the solvent, redissolve the residue in methanol, and analyze by HPLC or LC-MS to identify and quantify the production of this compound by comparing retention times and mass spectra with authentic standards.

Experimental_Workflow A 1. Gene Cloning (UGT & UDPGA synthesis genes) B 2. Host Transformation (E. coli / Yeast) A->B C 3. Cell Culture & Induction (Protein Expression) B->C D 4. Biotransformation (Add Luteolin substrate) C->D E 5. Incubation (24-72 hours) D->E F 6. Product Extraction (from medium & cells) E->F G 7. Analysis (HPLC / LC-MS) F->G

Caption: Workflow for whole-cell biotransformation of luteolin.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for the quantification of this compound in plant extracts.[11]

Objective: To quantify the amount of this compound in a plant extract.

Materials:

  • Dried, powdered plant material.

  • Extraction solvent (e.g., 70% ethanol (B145695) in water).

  • HPLC system with a DAD or UV detector.

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • This compound analytical standard.

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Curve Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1 to 1000 µg/mL) to generate a calibration curve.

  • Sample Extraction:

    • Weigh approximately 1 g of powdered plant material.

    • Add 20 mL of extraction solvent.

    • Extract using a suitable method (e.g., sonication for 30 min or maceration for 24 hours).

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~340-350 nm (characteristic absorbance for flavones).

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 10% B

      • 30-35 min: Hold at 10% B for column re-equilibration.

  • Data Analysis:

    • Run the standard solutions to create a calibration curve by plotting peak area against concentration.

    • Run the prepared plant extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, relying on the activity of specific UDP-glucuronosyltransferases. While the general pathway is well-understood, the identification and characterization of the specific UGTs responsible for this reaction in various plant species remain an active area of research. The development of metabolic engineering and synthetic biology approaches, such as whole-cell biotransformation, offers a promising avenue for the sustainable production of this and other valuable flavonoid glucuronides for use in pharmaceuticals and nutraceuticals.[2][16] Future work will likely focus on discovering novel UGTs with high efficiency and specificity, as well as optimizing microbial chassis for enhanced production.

References

Luteolin 7-O-glucuronide: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-O-glucuronide (L7Gn) is a flavonoid glycoside found in a variety of medicinal plants traditionally used for their anti-inflammatory properties.[1][2] Emerging scientific evidence has begun to elucidate the specific molecular mechanisms by which L7Gn exerts its anti-inflammatory effects, positioning it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the core anti-inflammatory actions of this compound, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Core Anti-Inflammatory Mechanisms of this compound

This compound orchestrates its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and inhibiting the production of pro-inflammatory molecules. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, L7Gn has demonstrated significant efficacy in mitigating the inflammatory response.[1][2]

Modulation of Key Signaling Pathways

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress the activation of the NF-κB pathway.[1][2] This inhibition is mediated, at least in part, through the upstream inhibition of Transforming growth factor beta-activated kinase 1 (TAK1).[1][2] By inhibiting TAK1, L7Gn prevents the subsequent phosphorylation and degradation of IκB, the inhibitory protein of NF-κB. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes.[1][3]

2. Attenuation of the MAPK Signaling Pathway:

Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are critical regulators of inflammatory processes. This compound has been observed to reduce the phosphorylation of both p38 and JNK in LPS-stimulated macrophages.[1][2] This inhibitory effect on the MAPK pathway contributes to the overall reduction in the production of pro-inflammatory mediators.

3. Regulation of the JAK/STAT Pathway:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade in inflammation. Luteolin 7-O-glucoside (a closely related compound) has been shown to impair the nuclear translocation of phosphorylated STAT3, a key component of this pathway.[4] This suggests a potential mechanism by which L7Gn and its related compounds can modulate inflammatory responses mediated by cytokines that signal through the JAK/STAT pathway.

4. Activation of the Nrf2-Mediated Antioxidant Response:

Beyond its direct anti-inflammatory effects, this compound also enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1][2] By activating Nrf2, L7Gn helps to mitigate oxidative stress, which is a key contributor to the inflammatory process.

5. Inhibition of the NLRP3 Inflammasome:

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Recent studies have indicated that this compound can inhibit the activation of the NLRP3 inflammasome.[5] This action represents a significant mechanism for its anti-inflammatory activity, particularly in conditions where NLRP3 inflammasome-driven inflammation is prominent.

Inhibition of Pro-Inflammatory Mediators

Consistent with its effects on the aforementioned signaling pathways, this compound has been shown to significantly inhibit the production of a range of pro-inflammatory mediators:

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): L7Gn dose-dependently inhibits the production of NO and PGE2 in LPS-stimulated macrophages.[1][6][7] This inhibition is a direct consequence of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][7]

  • Pro-inflammatory Cytokines: The expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), is significantly reduced at the mRNA level by L7Gn treatment in LPS-stimulated macrophages.[1][2]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its aglycone, luteolin, on key inflammatory markers.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantTargetIC50 (µM)Reference
LuteolinRAW 264.7LPSNO13.9[7][8]
Luteolin 7-O-glucosideRAW 264.7LPSNO22.7[7][8]
LuteolinRAW 264.7LPSPGE27.4[7][8]
Luteolin 7-O-glucosideRAW 264.7LPSPGE215.0[7][8]

Signaling Pathway and Experimental Workflow Diagrams

// Edges LPS -> TLR4; TLR4 -> TAK1; TAK1 -> MAPK; TAK1 -> IκB [label="P"]; IκB -> NFκB [style=dashed, arrowhead=none, label="releases"]; NFκB -> NFκB_nuc [label="translocation"]; NFκB_nuc -> ProInflammatory_Genes [label="transcription"]; MAPK -> ProInflammatory_Genes [label="activates transcription factors"];

Nrf2 -> Keap1 [style=dashed, arrowhead=none, label="sequestered by"]; L7Gn -> Keap1 [arrowhead=tee, color="#EA4335", label="inhibits"]; Keap1 -> Nrf2 [style=invis]; Nrf2 -> Nrf2_nuc [label="translocation"]; Nrf2_nuc -> ARE [label="binds"]; ARE -> Antioxidant_Genes [label="transcription"];

L7Gn -> TAK1 [arrowhead=tee, color="#EA4335", label="inhibits"]; L7Gn -> MAPK [arrowhead=tee, color="#EA4335", label="inhibits"]; L7Gn -> NFκB [arrowhead=tee, color="#EA4335", label="inhibits activation"]; L7Gn -> NLRP3 [arrowhead=tee, color="#EA4335", label="inhibits activation"];

// In Vitro Flow start_vitro -> treatment -> stimulation; stimulation -> griess; stimulation -> elisa; stimulation -> western; stimulation -> rtqpcr; stimulation -> nrf2_assay; stimulation -> nlrp3_assay;

// In Vivo Flow start_vivo -> treatment_vivo -> induction -> measurement; } caption: "General experimental workflow for evaluating L7Gn."

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a designated time (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

3. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Use commercially available ELISA kits specific for PGE2, IL-1β, IL-6, or TNF-α.

    • Coat a microplate with a capture antibody specific to the target molecule.

    • Add cell culture supernatants to the wells and incubate to allow the target molecule to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody, which is also specific for the target molecule and is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again.

    • Add a substrate for the enzyme, which results in a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of the target molecule based on a standard curve.

4. Western Blot Analysis:

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p65, p38, JNK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

5. Real-Time Quantitative PCR (RT-qPCR):

  • Principle: RT-qPCR is used to measure the amount of a specific RNA.

  • Procedure:

    • Isolate total RNA from the treated cells.

    • Reverse transcribe the RNA into complementary DNA (cDNA).

    • Perform qPCR using specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α) and a reference gene (e.g., GAPDH).

    • The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

6. Nrf2 Activation Assay:

  • Principle: This assay measures the activation of Nrf2 by detecting its binding to the antioxidant response element (ARE) in the nucleus.

  • Procedure:

    • Isolate nuclear extracts from treated cells.

    • Use a commercially available Nrf2 transcription factor assay kit.

    • The kit typically provides a microplate with immobilized oligonucleotides containing the ARE consensus binding site.

    • Incubate the nuclear extracts in the wells to allow active Nrf2 to bind to the ARE.

    • Detect the bound Nrf2 using a specific primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

    • Measure the absorbance to quantify Nrf2 activation.

7. NLRP3 Inflammasome Activation Assay:

  • Principle: This assay assesses the activation of the NLRP3 inflammasome by measuring the downstream consequences, such as caspase-1 activation and IL-1β secretion.

  • Procedure:

    • Prime macrophages with LPS to induce the expression of NLRP3 and pro-IL-1β.

    • Treat the cells with this compound.

    • Induce NLRP3 inflammasome activation with a second signal, such as ATP or nigericin.

    • Measure the levels of secreted IL-1β in the supernatant by ELISA.

    • Assess the activation of caspase-1 by detecting the cleaved p20 subunit in the cell lysate or supernatant via Western blot.

In Vivo Assay

1. Carrageenan-Induced Paw Edema Model:

  • Principle: This is a widely used and reproducible model of acute inflammation.

  • Procedure:

    • Use rodents (e.g., mice or rats).

    • Administer this compound (e.g., orally or intraperitoneally) at various doses.

    • After a specific time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, and to inhibit the production of a wide range of pro-inflammatory mediators. Its action on the NLRP3 inflammasome further underscores its therapeutic promise. The comprehensive data and detailed experimental protocols presented in this guide are intended to facilitate further research and development of this compound as a novel anti-inflammatory agent. Continued investigation into its in vivo efficacy, bioavailability, and safety profile is warranted to fully realize its potential in a clinical setting.

References

Luteolin 7-O-glucuronide: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Luteolin 7-O-glucuronide (L7Gn), a significant flavonoid glycoside found in various medicinal plants. The document synthesizes key findings on its radical scavenging capabilities, its role in cellular antioxidant defense mechanisms, and its potential as a therapeutic agent against oxidative stress-related pathologies. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Direct Radical Scavenging Activity

This compound demonstrates potent direct antioxidant effects by donating hydrogen atoms or electrons to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its efficacy has been quantified in several standard chemical assays.

1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging

L7Gn effectively scavenges the stable DPPH free radical. Studies show that its activity is dose-dependent[1]. The scavenging potential is attributed to its hydrogen-donating ability[2].

1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging

L7Gn exhibits significant scavenging activity against the ABTS radical cation. In one study, the IC50 value for a related compound, luteolin-7-O-glucoside, was found to be 2.97 µg/ml, which was comparable to the standard antioxidants BHA and BHT[3]. Another report identified an IC50 value of 2.25 ± 0.05 μM for L7Gn in an ABTS assay[4].

1.3 Hydroxyl Radical (•OH) Scavenging

The hydroxyl radical is one of the most reactive and damaging ROS. Luteolin-7-O-β-D-glucuronide methyl ester, a derivative of L7Gn, has been shown to be a potent hydroxyl radical-scavenger with an IC50 value of 99.40 μg/mL[5]. The ability to quench these radicals is crucial for preventing the propagation of lipid peroxidation[5].

1.4 Other Radical Scavenging Activities

  • Superoxide (B77818) Radical (O2•−): Luteolin-7-O-glucoside has been shown to be an efficient, dose-dependent scavenger of superoxide radicals generated in a NADH-PMS system[3].

  • Nitric Oxide (NO) Radical: The ethyl acetate (B1210297) fraction of Lycopi Herba, from which a luteolin-7-O-glucuronide derivative was isolated, demonstrated excellent scavenging effects on nitric oxide radicals, with an IC50 value of 7.84 ± 0.16 μg/mL for the isolated compound[5].

Cellular Antioxidant Mechanisms

Beyond direct scavenging, L7Gn modulates intracellular signaling pathways to enhance the cell's endogenous antioxidant defenses. The primary mechanism involves the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.

2.1 Activation of the Nrf2-ARE Signaling Pathway

Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes[1]. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by antioxidants like L7Gn, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription[1].

L7Gn treatment has been shown to enhance the expression of several key Nrf2-regulated antioxidant enzymes in LPS-stimulated RAW 264.7 macrophages[1][6]:

  • Heme Oxygenase-1 (HO-1): A critical enzyme that provides cellular protection against oxidative stress[1].

  • NAD(P)H Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme.

  • Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

This L7Gn-induced activation of the Nrf2 pathway strengthens the cell's ability to counteract oxidative damage[1][7].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L7Gn This compound Keap1_Nrf2 Keap1-Nrf2 Complex L7Gn->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., from LPS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) Cytoprotection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cytoprotection Transcription->Antioxidant_Genes upregulates

Caption: L7Gn-mediated activation of the Nrf2 signaling pathway.

2.2 Inhibition of Lipid Peroxidation

Oxidative stress can lead to the damaging peroxidation of lipids in cellular membranes. L7Gn has demonstrated a protective effect against this process. In a study on Cu2+-induced human low-density lipoprotein (LDL) oxidation, a luteolin-7-O-glucuronide derivative showed powerful inhibitory effects, with an IC50 value of 71.13 ± 0.40 μg/mL[5]. Furthermore, in a rat model of reflux esophagitis, Luteolin-7-O-beta-D-glucuronopyranoside decreased the content of malondialdehyde (MDA), an end-product of lipid peroxidation, highlighting its potent antioxidative effect compared to its aglycone, luteolin[8].

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro antioxidant activity of this compound and its derivatives from various studies.

Table 1: Radical Scavenging Activity (IC50 / EC50 Values)

AssayCompoundIC50 / EC50 ValueReference
DPPH Radical ScavengingLuteolin-7-O-glucoside4.28 µg/mL[3]
ABTS Radical ScavengingLuteolin-7-O-glucuronide2.25 ± 0.05 µM[4]
ABTS Radical ScavengingLuteolin-7-O-glucoside2.97 µg/mL[3]
Hydroxyl Radical ScavengingLuteolin-7-O-β-D-glucuronide methyl ester99.40 µg/mL[5]
Nitric Oxide Radical ScavengingLuteolin-7-O-β-D-glucuronide methyl ester7.84 ± 0.16 µg/mL[5]
DPPH Radical ScavengingLuteolin-7-O-glucoside (Lut7)6.80 µM[9][10]

Table 2: Inhibition of Lipid Peroxidation

AssayCompoundIC50 ValueReference
Inhibition of Cu2+-induced LDL OxidationLuteolin-7-O-β-D-glucuronide methyl ester71.13 ± 0.40 µg/mL[5]

Table 3: Cellular Antioxidant Effects in RAW 264.7 Macrophages

EffectCompoundObservationReference
HO-1 Protein ExpressionLuteolin-7-O-glucuronideHighly induced by L7Gn treatment[1]
Radical Scavenging ActivityLuteolin-7-O-glucuronideNotably induced by L7Gn treatment[1]
mRNA Expression (HO-1, GCLC, NQO1)Luteolin-7-O-glucuronideIncreased by L7Gn treatment[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical protocols for key in vitro antioxidant assays.

4.1 DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like ethanol (B145695) or methanol. The solution should be freshly prepared and protected from light[5][11].

  • Sample Preparation: Dissolve this compound and positive controls (e.g., Ascorbic Acid, BHT) in the same solvent to create a series of dilutions (e.g., 1 to 200 µg/mL)[4].

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the sample solution (e.g., 50 µL) with the DPPH working solution (e.g., 1 mL) and a buffer (e.g., 450 µL of 50 mM Tris-HCl, pH 7.4)[5].

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[5][11].

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer or microplate reader[5][11].

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Ethanol mix Mix: - L7Gn/Control (50 µL) - DPPH Solution (1 mL) - Buffer (450 µL) prep_dpph->mix prep_sample Prepare L7Gn dilutions (1-200 µg/mL) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate at RT in dark for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General experimental workflow for the DPPH radical scavenging assay.

4.2 Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Antioxidant Gene Expression

This protocol is used to measure the effect of L7Gn on the mRNA expression levels of antioxidant genes like HO-1, NQO1, and GCLC.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages). Pre-treat the cells with various concentrations of L7Gn for a specific duration (e.g., 2 hours)[1]. If applicable, stimulate the cells with an inflammatory agent like LPS for a further period (e.g., 3 hours)[1].

  • Total RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers, as per the kit's protocol[1].

  • Polymerase Chain Reaction (PCR): Amplify the target gene sequences (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) from the cDNA using specific primers. A typical PCR cycle would be: 20–25 cycles of denaturation at 94 °C (30 s), annealing at 60 °C (30 s), and extension at 72 °C (30 s)[1].

  • Visualization and Analysis: Separate the amplified PCR products (amplicons) by size using agarose (B213101) gel electrophoresis. Stain the gel with a fluorescent dye (e.g., Ethidium Bromide) and visualize the bands under a UV transilluminator[1]. The intensity of the bands corresponding to the target genes, normalized to the housekeeping gene, indicates the relative mRNA expression levels.

Conclusion

This compound exhibits a robust and multi-faceted antioxidant profile in vitro. It acts as a potent direct scavenger of physiologically relevant free radicals and effectively inhibits lipid peroxidation. Critically, it also enhances the endogenous antioxidant capacity of cells by activating the Nrf2 signaling pathway, leading to the upregulation of key protective enzymes. These findings underscore the significant potential of this compound as a lead compound for the development of novel therapeutic strategies to combat diseases rooted in oxidative stress and chronic inflammation. Further investigation is warranted to translate these in vitro findings into in vivo efficacy and clinical applications.

References

Luteolin 7-O-glucuronide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-O-glucuronide, a prominent flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its core physicochemical properties, and biological functions, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a key bioactive metabolite of luteolin. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 29741-10-4[1][2][3][4]
Molecular Formula C₂₁H₁₈O₁₂[2][3][4][5]
Molecular Weight 462.36 g/mol [1][3][4][6]
Synonyms Luteolin-7-glucuronide, L7Gn[4][6]
Appearance Yellow powder[1]
Solubility DMSO, Pyridine, Methanol, Ethanol[1][6]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, making it a promising candidate for therapeutic development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is achieved through the downregulation of the NF-κB, p38, and JNK signaling pathways, with upstream inhibition of TAK1 phosphorylation.[2][8] Furthermore, it has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[8][9]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 NFkB_path IKK -> IκBα -> NF-κB TAK1->NFkB_path MAPK_path MKKs -> p38/JNK TAK1->MAPK_path L7Gn This compound L7Gn->TAK1 inhibition NLRP3 NLRP3 Inflammasome L7Gn->NLRP3 inhibition Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 NFkB_path->Pro_inflammatory MAPK_path->Pro_inflammatory NLRP3->Pro_inflammatory Antioxidant_Pathway L7Gn This compound Nrf2 Nrf2 L7Gn->Nrf2 activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes HPLC_Workflow start Start prep_std Prepare L7Gn Standards start->prep_std prep_sample Prepare Sample Extract start->prep_sample hplc HPLC Analysis (C18 Column, UV Detection) prep_std->hplc prep_sample->hplc data Data Acquisition (Peak Area) hplc->data quant Quantification (Standard Curve) data->quant end End quant->end

References

Luteolin 7-O-glucuronide: An In-depth Technical Guide to In Vivo Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin (B72000), a ubiquitous flavonoid with significant therapeutic potential, undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway. This technical guide focuses on the in vivo metabolism and bioavailability of a key metabolite, Luteolin 7-O-glucuronide. Understanding the pharmacokinetics and metabolic fate of this specific glucuronide is critical for the development of luteolin-based therapeutics and for interpreting its biological activities. This document provides a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this compound.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a variety of plants and is often present as a glycoside, such as luteolin-7-O-glucoside.[1] Following oral administration, luteolin glycosides are typically hydrolyzed to the aglycone, luteolin, by intestinal enzymes or gut microbiota before absorption.[2] Luteolin itself has low oral bioavailability due to extensive first-pass metabolism.[3] The primary metabolic routes are glucuronidation and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs), respectively.[4][5] This results in the formation of various metabolites, with luteolin glucuronides being the predominant forms circulating in the plasma.[6][7] Among these, this compound is a significant metabolite, and its formation, circulation, and potential biological activity are of considerable interest.

In Vivo Metabolism of Luteolin to this compound

The in vivo metabolism of luteolin is a complex process involving interplay between different enzymes primarily in the intestine and liver. After absorption, luteolin is rapidly conjugated.

Enzymatic Pathways:

  • Glucuronidation: The primary pathway for luteolin metabolism is glucuronidation, where a glucuronic acid moiety is attached to one of the hydroxyl groups of luteolin. This reaction is catalyzed by UGTs. Several isomers of luteolin glucuronide are formed, including Luteolin 3'-O-glucuronide, Luteolin 4'-O-glucuronide, and this compound.[4][8] Luteolin-3'-O-glucuronide has been identified as the major metabolite in rat plasma.[1][4][8]

  • Methylation: Luteolin can also be methylated by COMTs to form chrysoeriol (B190785) and diosmetin.[4][5] These methylated metabolites can then undergo further glucuronidation.[4]

  • Sulfation: Sulfation is another potential phase II metabolic pathway for luteolin, leading to the formation of luteolin sulfates.[9] In humans, luteolin-3'-O-sulfate has been identified as a major plasma metabolite.[10]

Role of Gut Microbiota:

The gut microbiota plays a crucial role in the initial hydrolysis of luteolin glycosides to release the aglycone, luteolin, which is then available for absorption and subsequent metabolism.[11][12] Bacterial β-glucuronidases in the gut can also deconjugate luteolin glucuronides, potentially leading to enterohepatic recirculation of luteolin.[11][13]

Below is a diagram illustrating the primary metabolic pathways of luteolin.

Luteolin_Metabolism cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte / Hepatocyte Luteolin-7-O-glucoside Luteolin-7-O-glucoside Luteolin Luteolin Luteolin-7-O-glucoside->Luteolin Hydrolysis (Gut Microbiota/ Intestinal Enzymes) Luteolin-7-O-glucuronide Luteolin-7-O-glucuronide Luteolin->Luteolin-7-O-glucuronide UGTs Luteolin-3'-O-glucuronide Luteolin-3'-O-glucuronide Luteolin->Luteolin-3'-O-glucuronide UGTs Luteolin-4'-O-glucuronide Luteolin-4'-O-glucuronide Luteolin->Luteolin-4'-O-glucuronide UGTs Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol COMT Diosmetin Diosmetin Luteolin->Diosmetin COMT Methylated_Glucuronides Chrysoeriol/Diosmetin Glucuronides Chrysoeriol->Methylated_Glucuronides UGTs Diosmetin->Methylated_Glucuronides UGTs

Metabolic pathways of luteolin in vivo.

Bioavailability and Pharmacokinetics

The bioavailability of luteolin is generally low, which is attributed to its poor water solubility and extensive first-pass metabolism.[1] When administered as luteolin-7-O-glucoside, the glucoside is first hydrolyzed to luteolin, which is then absorbed and metabolized.[2] The pharmacokinetic parameters of luteolin and its metabolites have been studied in rats.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of luteolin and its glucuronide metabolites in rats from various studies.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats after Oral Administration.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (min·µg/mL)Oral Bioavailability (%)Reference
Luteolin100--611 ± 8926 ± 6[14][15]
Luteolin505.55-4.10[3]

Table 2: Pharmacokinetic Parameters of Luteolin-7-O-glucoside in Rats.

CompoundDose (mg/kg)AdministrationAUC (min·µg/mL)Oral Bioavailability (%)Reference
Luteolin-7-O-glucoside10 (i.v.)Intravenous229 ± 15-[14]
Luteolin-7-O-glucoside1000 (p.o.)Oral2109 ± 35010 ± 2[14]

Table 3: Relative Plasma Concentrations of Luteolin Metabolites in Rats.

MetaboliteRelative AbundanceNotesReference
Luteolin-3'-O-glucuronideHighMajor metabolite in plasma[1][4][8]
Luteolin-4'-O-glucuronideLowerDetected in plasma[8]
Luteolin-7-O-glucuronideLowerDetected in plasma[1][8]

A study using a microemulsion delivery system for luteolin showed a 2.2-fold increase in the plasma area under the curve (AUC) of the main metabolite, luteolin-3'-O-glucuronide, in rats, suggesting that formulation strategies can significantly enhance bioavailability.[8]

Experimental Protocols

The following sections detail typical experimental methodologies used for studying the in vivo metabolism and bioavailability of this compound.

Animal Studies
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][16]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[16]

  • Acclimatization: A period of acclimatization of at least one week is recommended before the experiment.

  • Fasting: Animals are often fasted overnight before oral administration of the test compound to minimize food-drug interactions.[16]

  • Dosing: Luteolin or its glycosides are administered orally (p.o.) via gavage or intravenously (i.v.) via the tail vein. The compounds are often dissolved or suspended in vehicles like propylene (B89431) glycol, 0.5% carboxymethyl cellulose, or a microemulsion.[2][3][8]

  • Sample Collection: Blood samples are collected from the tail vein or jugular vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[3][17] For excretion studies, urine and feces may be collected using metabolic cages.[3]

Sample Preparation
  • Plasma: Protein precipitation is a common method for extracting analytes from plasma. This is typically done by adding a solvent like acetonitrile (B52724), often containing an internal standard.[17][18]

  • Enzymatic Hydrolysis: To measure total aglycone concentrations (free and conjugated), plasma or urine samples can be treated with β-glucuronidase and/or sulfatase to hydrolyze the conjugates back to the aglycone before extraction and analysis.[3]

Analytical Methodology

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the simultaneous quantification of luteolin and its metabolites in biological matrices.[17][18]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.[17]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.[17]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for flavonoids.[17]

    • Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific parent-daughter ion transitions for each analyte and the internal standard.[17] The MRM transition for luteolin-7-O-glucuronide is m/z 461.1 → 284.9.[17]

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Animal_Model Rat Model (e.g., Sprague-Dawley) Dosing Oral Administration (Luteolin or Luteolin Glycoside) Animal_Model->Dosing Sampling Blood Sampling (Time-course) Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Extraction Protein Precipitation/ Solid Phase Extraction Centrifugation->Extraction LC_MS_MS LC-MS/MS Analysis (C18 Column, ESI-, MRM) Extraction->LC_MS_MS Quantification Quantification of Luteolin & Metabolites LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quantification->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Workflow for pharmacokinetic studies.

Conclusion

This compound is a significant metabolite of luteolin, formed rapidly after oral administration of luteolin or its glycosides. Its formation is a key step in the extensive first-pass metabolism that contributes to the low bioavailability of the parent aglycone. While Luteolin-3'-O-glucuronide appears to be the most abundant circulating glucuronide in rats, the presence of the 7-O-isomer in plasma is consistently reported. Future research should focus on elucidating the specific biological activities of this compound, as metabolites may contribute to the overall therapeutic effects attributed to luteolin. Furthermore, advanced formulation strategies that can modulate the metabolic profile and enhance the systemic exposure of active luteolin species warrant further investigation for optimizing its clinical utility.

References

Luteolin 7-O-glucuronide: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-O-glucuronide is a naturally occurring flavone (B191248) glycoside found in a variety of medicinal plants. As a significant bioactive compound, it has garnered considerable attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with a detailed exploration of its role in key signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound has been identified as a key constituent in several medicinal plants. Its discovery is intrinsically linked to the phytochemical investigation of traditional herbal remedies. Notable plant sources include, but are not limited to, Perilla frutescens (L.) Britt., Chrysanthemum morifolium L., Cirsium japonicum DC., and Ixeris sonchifolia (Bge.) Hance.[1][2][3][4] The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.

Experimental Protocol: Isolation from Perilla frutescens Leaves

1. Plant Material and Extraction:

  • Dried and powdered leaves of Perilla frutescens are subjected to extraction.

  • Maceration: The powdered leaves are soaked in a solvent, typically 30% ethanol (B145695) in water, at room temperature for a specified period with occasional agitation.[5] This method is favored for its simplicity and efficiency in extracting polar glycosides.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Macroporous Resin Column Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column. This step is crucial for the initial separation of flavonoids from other plant constituents. The column is washed with water to remove sugars and other highly polar compounds. Subsequently, the flavonoid-rich fraction is eluted with a stepwise gradient of ethanol in water.

  • Silica (B1680970) Gel Column Chromatography: The flavonoid-rich fraction is then subjected to silica gel column chromatography.[6]

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A solvent system of chloroform-methanol-acetic acid (e.g., 70:35:10, v/v/v) is used for elution.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC.[6]

    • Column: A semi-preparative C18 column (e.g., 250 x 10 mm).[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 1% glacial acetic acid in water is typically employed.[6]

    • Detection: UV detection at a wavelength of 348 nm is used to monitor the elution of this compound.[2]

  • The purified this compound is obtained as a yellow amorphous powder after the removal of the solvent.[6]

Experimental Workflow for Isolation and Purification

experimental_workflow plant_material Dried & Powdered Perilla frutescens Leaves extraction Maceration (30% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin flavonoid_fraction Flavonoid-Rich Fraction macroporous_resin->flavonoid_fraction silica_gel Silica Gel Column Chromatography flavonoid_fraction->silica_gel semi_pure_fraction Semi-Pure Fraction silica_gel->semi_pure_fraction prep_hplc Preparative HPLC semi_pure_fraction->prep_hplc pure_compound Pure Luteolin 7-O-glucuronide prep_hplc->pure_compound

A generalized workflow for the isolation and purification of this compound.

Quantitative Data

The yield and purity of this compound can vary based on the source and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.

Table 1: Extraction Yield of this compound from Perilla frutescens Leaves from Different Regions

Geographic OriginExtraction Yield (g/kg of dry leaves)This compound Content (mg/g of extract)
Hebei, China60.929.73
Jilin, China45.215.68
Anhui, China33.810.25
Republic of Korea23.61.10
Data adapted from a study on Perilla frutescens leaf extracts.[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H-NMR (DMSO-d₆)δ 12.99 (s, 1H, 5-OH), 7.46 (dd, J=2.0, 8.0 Hz, 1H, H-6'), 7.42 (d, J=2.0 Hz, 1H, H-2'), 6.89 (d, J=8.0 Hz, 1H, H-5'), 6.82 (d, J=2.0 Hz, 1H, H-8), 6.74 (s, 1H, H-3), 6.46 (d, J=2.0 Hz, 1H, H-6), 5.25 (d, J=6.8 Hz, 1H, H-1'').[8]
¹³C-NMR (DMSO-d₆)δ 181.8 (C-4), 164.3 (C-2), 162.5 (C-7), 161.3 (C-5), 150.1 (C-4'), 145.7 (C-3'), 104.4 (C-1''), 103.2 (C-3), 98.3 (C-6).[8]
Mass Spectrometry (ESI-MS)[M-H]⁻ at m/z 461.[9] Fragmentation at m/z 285 (aglycone).[7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities by modulating various cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.

  • NF-κB Signaling Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB) by inhibiting the phosphorylation of the p65 subunit, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS and COX-2.[10][11]

  • MAPK Signaling Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation.[2]

  • JAK-STAT Signaling Pathway: Luteolin 7-O-glucoside has been shown to inhibit the JAK/STAT3 pathway, reducing the production and nuclear translocation of STAT3, a key regulator of endothelial inflammation.[9][12]

NF-κB Signaling Pathway Inhibition by this compound

nfkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes transcription L7G This compound L7G->TAK1 inhibits L7G->IKK inhibits

Inhibition of the NF-κB pathway by this compound.
Antioxidant Activity

  • Nrf2 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[11]

Nrf2-Mediated Antioxidant Response by this compound

nrf2_pathway cluster_cytoplasm Cytoplasm L7G This compound Keap1 Keap1 L7G->Keap1 inactivates Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_enzymes transcription

Activation of the Nrf2 antioxidant pathway by this compound.
Neuroprotective and Antidepressant Effects

  • BDNF Signaling Pathway: this compound has been shown to ameliorate depression-like behaviors by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It increases the expression of BDNF and the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), as well as downstream effectors like ERK and CREB.[1]

BDNF Signaling Pathway Activation by this compound

bdnf_pathway L7G This compound BDNF BDNF L7G->BDNF increases expression TrkB TrkB Receptor BDNF->TrkB binds to ERK ERK TrkB->ERK activates CREB CREB ERK->CREB activates Neuronal_survival Neuronal Survival & Synaptic Plasticity CREB->Neuronal_survival promotes

Activation of the BDNF signaling pathway by this compound.

Conclusion and Future Perspectives

This compound is a promising natural compound with multifaceted therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed a robust methodology for its isolation and purification, and presented its mechanisms of action through key signaling pathways. The presented data and protocols offer a solid foundation for researchers to further explore the pharmacological properties of this compound. Future research should focus on optimizing isolation techniques to improve yield and purity, conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy, and exploring its potential in combination therapies for various diseases. The continued investigation of this potent flavonoid holds significant promise for the development of novel, nature-derived therapeutics.

References

Methodological & Application

Application Notes and Protocols for Luteolin 7-O-Glucuronide Extraction from Olive Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olive leaves (Olea europaea) are a significant byproduct of the olive industry and represent a rich source of bioactive phenolic compounds, including luteolin (B72000) 7-O-glucuronide. This flavonoid glycoside has garnered considerable interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The effective extraction of luteolin 7-O-glucuronide from olive leaves is a critical first step for its study and potential application in pharmaceuticals and nutraceuticals. These application notes provide detailed protocols for various extraction methods, a comparison of their efficiencies, and methods for quantification.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing degradation and the use of harsh chemicals. Below is a summary of quantitative data from different extraction techniques.

Extraction MethodSolventTemperature (°C)TimeSolid-to-Solvent RatioLuteolin 7-O-Glucoside Yield (g/kg dry leaf)Reference
Ultrasound-Assisted Extraction (UAE)60% (v/v) Ethanol-Water40-1:13 (w/v)1.82[1][2][3][4]
Pressurized Liquid Extraction (PLE)80% Aqueous Ethanol (B145695)1905 min-2.71[5]
Soxhlet Extraction60% (v/v) Ethanol-Water-4 h-1.32[2]
Dynamic Maceration80% Ethanol--1:6 (w/v)1.0[5]
Natural Deep Eutectic Solvents (NADES)L-Lactic acid based802 h1:20 (w/v)0.262 (fresh weight)[6]
Microwave-Assisted Extraction (MAE)Solvent-Free-2 min--[7]

Note: The yields reported are for luteolin 7-O-glucoside, a closely related compound often used as a marker for flavonoid glycosides from olive leaves. The extraction principles are directly applicable to this compound.

Experimental Protocols

Sample Preparation

Proper preparation of the olive leaves is essential for efficient extraction.

  • Drying: Freshly harvested olive leaves should be dried to a moisture content of approximately 5-10%. This can be achieved by air-drying at room temperature or using an oven at a low temperature (e.g., 40°C) to prevent the degradation of phenolic compounds.[1]

  • Grinding: The dried leaves should be ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.[8]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a green and efficient technology that utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[2][3]

  • Setup: Weigh 2.0 g of powdered olive leaves and place them into a glass beaker.

  • Solvent Addition: Add 26 mL of 60% (v/v) ethanol-water solution to achieve a solvent-to-solid ratio of 13:1 (v/w).[1]

  • Ultrasonication: Immerse an ultrasonic probe approximately 1 cm into the mixture. Perform the extraction at a frequency of 40 kHz and maintain the temperature at 40°C.[1][2][4] The optimal amplitude has been reported to be around 30%.[2][4]

  • Extraction Duration: While time can be optimized, significant yields can be achieved in shorter periods compared to conventional methods.

  • Post-Extraction: After extraction, centrifuge the mixture to separate the solid residue from the supernatant. Collect the supernatant containing the extracted compounds.

Pressurized Liquid Extraction (PLE) Protocol

PLE, also known as accelerated solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

  • Cell Preparation: Mix 3.0 g of ground olive leaves with an inert material like Ottawa sand and load the mixture into the extraction cell.[8]

  • Extraction Parameters: Set the operational conditions to 190°C, with a leaf moisture content of 5%, and use an 80% aqueous ethanol solution as the solvent.

  • Extraction Cycle: Perform the extraction in static mode for a duration of 5 minutes.[8]

  • Collection: The extract is automatically collected in a vial. The system is then purged with nitrogen to ensure all the extract is recovered.

High-Performance Liquid Chromatography (HPLC) Analysis for Quantification

Quantification of this compound is typically performed using HPLC with a Diode Array Detector (DAD).

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient elution is commonly used with:

    • Solvent A: Water with 0.4% phosphoric acid.[1]

    • Solvent B: Methanol or Acetonitrile.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.[2]

    • The detection wavelength is typically set at 280 nm or 350 nm.[1][2]

  • Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the extracted samples is determined by comparing their peak areas with the calibration curve.[1][2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Olive Leaves Dry Drying (40°C) Harvest->Dry Grind Grinding to Fine Powder Dry->Grind UAE Ultrasound-Assisted Extraction Grind->UAE PLE Pressurized Liquid Extraction Grind->PLE Soxhlet Soxhlet Extraction Grind->Soxhlet Filter Filtration / Centrifugation UAE->Filter PLE->Filter Soxhlet->Filter Analyze HPLC-DAD Analysis Filter->Analyze Purify Purification (Optional) Filter->Purify Purify->Analyze

Caption: Workflow for this compound Extraction and Analysis.

Luteolin's Antioxidant Signaling Pathway

G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Luteolin Luteolin 7-O-glucuronide Luteolin->Keap1 inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Luteolin's Role in the Nrf2-Mediated Antioxidant Response.

References

Application Note: Quantification of Luteolin 7-O-glucuronide using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin 7-O-glucuronide is a significant flavonoid glycoside found in various medicinal plants and is known for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and the development of herbal medicinal products. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is commonly employed as the stationary phase, while a mobile phase consisting of an acidified aqueous solution and an organic solvent is used for elution.[1] Gradient elution is generally preferred for complex samples to ensure optimal separation of the polar glucuronide from its less polar aglycone, luteolin.[1] The Diode-Array Detector (DAD) allows for sensitive detection and spectral confirmation of the analyte. Luteolin and its glycosides exhibit strong UV absorbance, with detection wavelengths commonly set between 340 nm and 360 nm.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or Phosphoric acid/Trifluoroacetic acid, HPLC grade)

  • Ultrapure water

  • Sample matrix (e.g., plant extract, plasma)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a suitable solvent to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

4. Sample Preparation (Example for Plant Extract)

  • Accurately weigh a specific amount of the dried and powdered plant material.

  • Extract the sample with a suitable solvent (e.g., 30% ethanol) using methods like ultrasonication for 30-60 minutes or maceration.[2]

  • Centrifuge the extract (e.g., at 4000 rpm for 10 minutes) to pellet solid particles.[1]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. HPLC-DAD Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid[1]

    • B: Acetonitrile with 0.1% Formic Acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 10 µL[1]

  • DAD Detection: Scan range 200-400 nm, with specific monitoring at approximately 350 nm.[1]

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 40% B

    • 25-30 min: Linear gradient from 40% to 70% B

    • 30-35 min: Hold at 70% B

    • 35-36 min: Return to 10% B

    • 36-45 min: Re-equilibration at 10% B[1]

Data Presentation

Table 1: Summary of HPLC-DAD Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range0.98–980 µg/mL[2]
Correlation Coefficient (r²)0.999[2]
Limit of Detection (LOD)6 µg/mL[2]
Limit of Quantification (LOQ)17 µg/mL[2]
Precision (RSD, %) - Intraday0.99–2.96%[2]
Precision (RSD, %) - Interday2.03–2.74%[2]
Accuracy (Recovery, %)89.66–99.50%[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_result Result StandardPrep Standard Solution Preparation HPLC HPLC-DAD Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq PeakIntegration Peak Integration & Identification DataAcq->PeakIntegration Quantification Quantification PeakIntegration->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Overall experimental workflow for the quantification of this compound.

sample_preparation_workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Sample Weighing Weighing of Plant Material Extraction Solvent Extraction (e.g., Ultrasonication) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22/0.45 µm) Centrifugation->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial

Caption: Detailed workflow for the preparation of plant extract samples.

References

Application Note: Quantitative Analysis of Luteolin 7-O-glucuronide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luteolin (B72000), a common flavonoid found in many plants, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Following administration, luteolin is extensively metabolized, with Luteolin 7-O-glucuronide being one of its major metabolites in plasma. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic and metabolic studies of luteolin and its derivatives. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in plasma.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and natural product analysis.

Experimental

Sample Preparation Plasma samples are prepared using a straightforward protein precipitation method. This technique is efficient for removing high-molecular-weight proteins that can interfere with the analysis and damage the chromatographic column.

Chromatographic Conditions The chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with 0.5% formic acid) allows for the effective separation of this compound from endogenous plasma components.[1][2]

Mass Spectrometry A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.[1][2] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The MRM transition for this compound is m/z 461.1 → 284.9.[1][2]

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. The calibration curve demonstrated good linearity over the concentration range of 0.06 to 60 µg/mL.[1][2] The lower limit of quantification (LLOQ) was established at 4.0 ng/mL.[3][4][5] The intra- and inter-day precision were within 6.0%, and the accuracy ranged from -3.2% to 6.4%.[1][2] The extraction recovery was found to be greater than 75%.[3][4][5]

Conclusion

This LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput pharmacokinetic studies in drug development and research.

Detailed Protocol: LC-MS/MS Analysis of this compound in Plasma

Scope

This protocol details the procedure for the quantitative determination of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Puerarin or other suitable compound)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with ESI source

  • Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 2.2 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Standard and Sample Preparation

4.1. Standard Stock Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.

4.2. Working Standard Solutions

  • Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions for the calibration curve and quality control (QC) samples.

4.3. Calibration Curve and QC Sample Preparation

  • Spike control plasma with the appropriate working standard solutions to prepare a series of calibration standards and QC samples at different concentrations.

4.4. Plasma Sample Preparation

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the Internal Standard solution.

  • Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

5.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., Thermo Scientific AcclaimTM RSLC 120 C18, 2.1 mm × 100 mm, 2.2 μm)[2]

  • Mobile Phase A: Water with 0.5% formic acid[1][2]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) % B
    0.0 10
    2.0 90
    4.0 90
    4.1 10

    | 8.0 | 10 |

5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 461.1 → 284.9[1][2]

    • Internal Standard (example: Puerarin): m/z 415.1 → 295.1

  • Ion Source Temperature: 500 °C

  • Ion Spray Voltage: -4500 V

Data Analysis
  • Integrate the peak areas for this compound and the Internal Standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis

ParameterResultReference
Linearity Range0.06 - 60 µg/mL[1][2]
Correlation Coefficient (r²)> 0.995[3][4]
Lower Limit of Quantification (LLOQ)4.0 ng/mL[3][4][5]
Intra-day Precision (%RSD)< 6.0%[1][2]
Inter-day Precision (%RSD)< 6.0%[1][2]
Accuracy (%RE)-3.2% to 6.4%[1][2]
Extraction Recovery> 75%[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (400 µL Acidified Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway Luteolin Luteolin Metabolism Metabolism (Glucuronidation) Luteolin->Metabolism Luteolin_Glucuronide This compound Metabolism->Luteolin_Glucuronide Excretion Excretion Luteolin_Glucuronide->Excretion

Caption: Metabolic pathway of Luteolin.

References

Protocol for In Vitro Anti-Inflammatory Assay Using Luteolin 7-O-Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Luteolin 7-O-glucuronide (L7Gn), a flavonoid found in various plants, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for an in vitro anti-inflammatory assay using L7Gn in a lipopolysaccharide (LPS)-stimulated murine macrophage model. The protocol outlines the necessary reagents, step-by-step procedures for cell culture, induction of inflammation, and subsequent analysis of inflammatory markers. The primary model utilized is the RAW 264.7 macrophage cell line, a widely accepted standard for in vitro inflammation studies.[1][2][3][4]

Experimental Principle

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of key inflammatory mediators in RAW 264.7 macrophages stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][6] This activation leads to the expression and release of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][7] The inhibitory effect of L7Gn on these markers serves as a quantitative measure of its anti-inflammatory potential.

Data Presentation

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
Inflammatory MediatorL7Gn Concentration (µM)% Inhibition (relative to LPS control)Assay Method
Nitric Oxide (NO)10Significant InhibitionGriess Assay
20Significant InhibitionGriess Assay
Prostaglandin E2 (PGE2)<20Significant SuppressionELISA
TNF-αVariesDose-dependent InhibitionELISA / RT-PCR
IL-6VariesDose-dependent InhibitionELISA / RT-PCR
IL-1βVariesDose-dependent InhibitionELISA / RT-PCR
iNOS protein expression<20Significant SuppressionWestern Blot
COX-2 protein expression<20Significant SuppressionWestern Blot

Note: Specific percentage inhibition values can vary between experiments and should be determined empirically. The concentrations provided are based on effective ranges reported in the literature.[1][8][9]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with the anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of L7Gn (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

In Vitro Anti-inflammatory Assay
  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 2.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include the following control groups:

    • Control (untreated cells)

    • LPS only

    • L7Gn only (at the highest concentration used)

  • Sample Collection: After the incubation period, collect the cell culture supernatants for NO, PGE2, and cytokine analysis. The cell lysates can be used for protein expression analysis (Western Blot) or gene expression analysis (RT-PCR).

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Collect 100 µL of cell culture supernatant from each treatment group.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample in a 96-well plate.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Quantify the levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

Western Blot Analysis for iNOS and COX-2 Expression
  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant_assays Supernatant Assays cluster_lysate_assays Cell Lysate Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Collect Cell Lysate lps_stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2) cell_lysis->western_blot

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds L7G This compound TAK1 TAK1 L7G->TAK1 Inhibits IKK IKK L7G->IKK Inhibits TLR4->TAK1 Activates MAPK MAPK (p38, JNK) TAK1->MAPK TAK1->IKK nucleus Nucleus MAPK->nucleus Activates AP-1 IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB NFκB->nucleus Translocates inflammatory_genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by targeting key signaling molecules in the inflammatory cascade. It has been shown to inhibit the activation of Transforming growth factor-beta-activated kinase 1 (TAK1), which is a crucial upstream kinase for both the NF-κB and MAPK pathways.[1] By inhibiting TAK1, L7Gn subsequently reduces the activation of NF-κB, p38, and c-Jun N-terminal kinase (JNK).[1] The inhibition of the NF-κB pathway prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][2][10] Furthermore, L7Gn has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, contributing to its overall anti-inflammatory and cytoprotective effects.[1][10] Recent studies also suggest that L7Gn can inhibit the activation of the NLRP3 inflammasome, a key player in the production of mature IL-1β and IL-18.[11]

References

Application Notes: Luteolin 7-O-glucuronide in a Murine Macrophage Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-O-glucuronide (L7Gn) is a flavonoid glycoside found in various medicinal plants and has garnered interest for its potential therapeutic properties. In the context of immunology and inflammation, murine macrophage cell lines, such as RAW 264.7, serve as a fundamental model to investigate the effects of novel compounds on inflammatory responses. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory state characterized by the release of pro-inflammatory mediators. This document provides detailed protocols for the administration of this compound in a murine macrophage model, outlining its anti-inflammatory and anti-oxidative effects and the underlying molecular mechanisms.

Biological Activity of this compound in Murine Macrophages

This compound has been demonstrated to exhibit significant anti-inflammatory and anti-oxidative effects in LPS-stimulated murine macrophages.[1][2][3] The primary activities include:

  • Inhibition of Pro-inflammatory Mediators : L7Gn dose-dependently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[1][3] This is achieved through the transcriptional downregulation of inducible nitric oxide synthase (iNOS).[1][3] Furthermore, it suppresses the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

  • Modulation of Signaling Pathways : The anti-inflammatory effects of L7Gn are mediated through the inhibition of key signaling cascades. It has been shown to suppress the phosphorylation of transforming growth factor beta-activated kinase 1 (TAK1), which is an upstream kinase for both the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] Consequently, L7Gn reduces the activation of NF-κB, p38, and c-Jun N-terminal kinase (JNK).[1][3]

  • Activation of Anti-oxidative Response : L7Gn also demonstrates anti-oxidative properties by activating the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.[1][2][3] This leads to an increased expression of downstream anti-oxidative enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various inflammatory and oxidative stress markers in LPS-stimulated RAW 264.7 murine macrophages.

Table 1: Effect of this compound on NO Production and iNOS Expression

TreatmentConcentration (µM)NO Production (% of LPS control)iNOS mRNA Expression (% of LPS control)
Control-Not ApplicableNot Applicable
LPS1 µg/mL100%100%
LPS + L7Gn5Significantly ReducedSignificantly Reduced
LPS + L7Gn10Further Significant ReductionFurther Significant Reduction
LPS + L7Gn20Strongest InhibitionStrongest Inhibition

Data are synthesized from studies demonstrating a dose-dependent inhibition.[1][3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

TreatmentConcentration (µM)IL-6 mRNA (% of LPS control)IL-1β mRNA (% of LPS control)TNF-α mRNA (% of LPS control)
Control-Not ApplicableNot ApplicableNot Applicable
LPS1 µg/mL100%100%100%
LPS + L7Gn20Significantly ReducedSignificantly ReducedModerately Reduced

Data are synthesized from studies showing significant, dose-dependent inhibition of cytokine expression, with a more pronounced effect on IL-6 and IL-1β.[1]

Table 3: Effect of this compound on Anti-oxidative Gene Expression

TreatmentConcentration (µM)HO-1 mRNA Expression (Fold change vs. control)GCLC mRNA Expression (Fold change vs. control)
Control-11
L7Gn20Significantly IncreasedSignificantly Increased

Data are synthesized from studies demonstrating the activation of the Nrf2 pathway and subsequent upregulation of anti-oxidative genes.[1][2][3]

Experimental Workflow and Signaling Pathways

G cluster_0 Cell Culture and Treatment cluster_1 Downstream Assays A RAW 264.7 Cell Culture B Seeding in Plates A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Cell Viability Assay (MTT) D->E F NO Measurement (Griess Assay) D->F G RNA Extraction & RT-qPCR (Cytokines) D->G H Protein Extraction & Western Blot D->H

Caption: Experimental workflow for studying this compound effects.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 TAK1 TAK1 MAPK p38, JNK NFkB NF-κB Inflammation iNOS, COX-2, IL-6, IL-1β, TNF-α L7Gn This compound

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_1 Anti-oxidative Signaling L7Gn_ox This compound Nrf2 Nrf2 Activation ARE ARE Antioxidant_Enzymes HO-1, GCLC, NQO1

Caption: Anti-oxidative signaling pathway of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol details the maintenance of the RAW 264.7 murine macrophage cell line and the experimental treatment with this compound and LPS.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (L7Gn)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell scraper

  • Sterile tissue culture flasks and plates

Protocol:

  • Cell Culture Maintenance:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][4]

    • Subculture cells when they reach 80-90% confluency. To passage, gently scrape the cells, as they are adherent.[2]

  • Experimental Plating:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein/RNA extraction) at a density of 1-2 x 10^5 cells/well in a 96-well plate or equivalent densities for other plate formats.[5]

    • Allow cells to adhere and stabilize for 24 hours before treatment.[4]

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid cytotoxicity.[6]

    • Pre-treat the cells with various concentrations of L7Gn (or vehicle control) for 1 hour.[4]

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).[4]

Cell Viability Assay (MTT Assay)

This assay is used to determine if the observed effects of L7Gn are due to its biological activity rather than cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate with treated cells

  • Microplate reader

Protocol:

  • After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[7]

  • Incubate the plate for 4 hours at 37°C in the cell culture incubator.[6][7]

  • After incubation, carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plate

  • Culture supernatants from treated cells

Protocol:

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

  • Transfer 50-100 µL of culture supernatant from each well of the experimental plate to a new 96-well plate.

  • Add an equal volume of Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B just before use) to each well containing supernatant or standard.[8]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.[8][9]

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis

This protocol is for detecting the protein expression levels of inflammatory markers (iNOS, COX-2) and key signaling proteins (p-p65 NF-κB, p-p38, p-JNK).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for iNOS, COX-2, p-p65, p-p38, p-JNK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[10]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis, normalizing to the loading control.[11]

RT-qPCR for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Protocol:

  • After treatment (typically for 4-6 hours for cytokine mRNA), wash the cells with PBS and lyse them to extract total RNA according to the kit manufacturer's instructions.[12]

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Set up the qPCR reaction with cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-treated control group.[13]

References

Application of Luteolin 7-O-glucuronide in a Rat Model of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Luteolin 7-O-glucuronide (L7Gn), a flavonoid compound found in various traditional Chinese herbal medicines, has demonstrated significant anti-inflammatory properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent for acute lung injury (ALI), a severe respiratory condition characterized by widespread inflammation in the lungs.[1][2] In a rat model of ALI induced by lipopolysaccharide (LPS), aerosolized L7Gn has been shown to mitigate pulmonary injury by inhibiting inflammatory cell infiltration and improving overall lung function.[1][2]

The primary mechanism of action for L7Gn in this context is the inhibition of the NLR family pyrin domain containing 3 (NLRP3) inflammasome activation.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] L7Gn effectively downregulates the expression of key components of this inflammasome, including NLRP3 itself, ASC, and caspase-1.[1][2] This leads to a subsequent reduction in the levels of mature IL-1β and IL-18, thereby dampening the inflammatory cascade that drives the pathogenesis of ALI.[1][2]

These findings suggest that this compound could be a promising candidate for the development of new treatments for ALI and other inflammatory lung diseases. The administration via aerosol inhalation is a direct and efficient method for delivering the compound to the site of injury.[1][2]

Experimental Protocols

Animal Model of Acute Lung Injury

A rat model of acute lung injury is established through the aerosol inhalation of lipopolysaccharide (LPS).[1][2]

  • Animals: Male Sprague-Dawley rats.

  • Induction Agent: Lipopolysaccharide (LPS).

  • Administration: Rats are exposed to aerosolized LPS to induce lung injury. The control group receives an equivalent exposure to a vehicle control (e.g., saline).

This compound Administration

The therapeutic agent, this compound (L7Gn), is administered via aerosol inhalation prior to or following the LPS challenge.

  • Compound: this compound (L7Gn).

  • Administration Method: Aerosol inhalation.[1][2]

  • Dosage: A representative effective dose is 41.6 mg/kg, administered over 20 minutes.[3]

  • Positive Control: Dexamethasone (1.8 mg/kg) can be used as a positive control for anti-inflammatory effects.[3]

Assessment of Lung Function

Pulmonary function is assessed in real-time using a dedicated system for animal physiology monitoring.

  • Parameters Measured:

    • Tidal Volume (TV, mL)

    • Minute Volume (MV, mL/min)

    • Dynamic Compliance (Cdyn, mL/cmH2O)

    • Minute Ventilation (Ve, mL)[3]

  • Procedure: Anesthetized rats are monitored for the above key parameters to quantitatively assess lung function.

Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue Collection

Following the experimental period, BALF and lung tissues are collected for further analysis.

  • BALF Collection: The lungs are lavaged with a sterile saline solution to collect BALF. The fluid is then centrifuged, and the supernatant is stored for cytokine analysis.

  • Lung Tissue Homogenization: A portion of the lung tissue is homogenized in an appropriate buffer for protein and RNA analysis.

  • Histology: The remaining lung tissue is fixed in 4% paraformaldehyde for histological examination.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines in the BALF and lung tissue homogenates are quantified using ELISA.

  • Target Cytokines: IL-1β and IL-18.[1][3]

  • Procedure: ELISA is performed according to the manufacturer's instructions for the specific kits used. The optical density is measured at 450 nm.[3]

Western Blotting

The protein expression levels of the NLRP3 inflammasome components in lung tissue homogenates are determined by Western blotting.

  • Target Proteins: NLRP3, ASC, Caspase-1, and cleaved Caspase-1.[1]

  • Procedure:

    • Proteins are extracted from lung tissue homogenates.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against NLRP3, ASC, Caspase-1, and β-actin (as a loading control).

    • Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.

    • Band intensities are quantified and normalized to the loading control.

Real-Time Polymerase Chain Reaction (RT-PCR)

The mRNA expression levels of pro-inflammatory cytokines and NLRP3 inflammasome components are measured by RT-PCR.

  • Target Genes: IL-1β, IL-18, and NLRP3.[1]

  • Procedure:

    • Total RNA is extracted from lung tissue.

    • cDNA is synthesized from the RNA template.

    • RT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on Lung Function in LPS-Induced ALI Rats
Treatment GroupTidal Volume (TV, mL)Minute Volume (MV, mL/min)Dynamic Compliance (Cdyn, mL/cmH2O)Minute Ventilation (Ve, mL)
Normal ControlIncreasedIncreasedIncreasedIncreased
LPS ModelSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
L7Gn (41.6 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Dexamethasone (1.8 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Data is a qualitative summary based on the findings that L7Gn pretreatment significantly enhanced lung function compared to the LPS-induced ALI group.[3]
Table 2: Effect of this compound on Inflammatory Cytokine Levels
AnalyteSample TypeLPS Model GroupL7Gn Treatment Group
IL-1βBALFIncreasedSignificantly Reduced
IL-1βLung HomogenateIncreasedSignificantly Reduced
IL-18BALFIncreasedSignificantly Reduced
IL-18Lung HomogenateIncreasedSignificantly Reduced
This table summarizes the findings that L7Gn treatment effectively reduced the generation of IL-1β and IL-18 in both BALF and lung tissue homogenates.[3]
Table 3: Effect of this compound on NLRP3 Inflammasome Protein and Gene Expression
TargetAnalysis MethodLPS Model GroupL7Gn Treatment Group
NLRP3 ProteinWestern BlotIncreasedSignificantly Downregulated
ASC ProteinWestern BlotIncreasedSignificantly Downregulated
Caspase-1 ProteinWestern BlotIncreasedSignificantly Downregulated
Cleaved Caspase-1 ProteinWestern BlotIncreasedSignificantly Downregulated
IL-1β mRNART-PCRUpregulatedSignificantly Downregulated
IL-18 mRNART-PCRUpregulatedSignificantly Downregulated
This table indicates that L7Gn significantly downregulates the expression of critical components of the NLRP3 inflammasome at both the protein and gene levels.[1]

Visualizations

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment cluster_analysis Analysis A Sprague-Dawley Rats B LPS-Induced ALI Model (Aerosol Inhalation) A->B C Control Group (Vehicle Inhalation) A->C D This compound (Aerosol, 41.6 mg/kg) B->D E Dexamethasone (Positive Control, 1.8 mg/kg) B->E F Lung Function Assessment (TV, MV, Cdyn, Ve) C->F D->F E->F G Sample Collection (BALF, Lung Tissue) F->G H Histopathology G->H I ELISA (IL-1β, IL-18) G->I J Western Blot (NLRP3, ASC, Caspase-1) G->J K RT-PCR (IL-1β, IL-18 mRNA) G->K

Experimental workflow for studying L7Gn in a rat model of ALI.

signaling_pathway cluster_inflammasome NLRP3 Inflammasome Complex LPS LPS NLRP3 NLRP3 LPS->NLRP3 activates ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 (active) ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b IL-1β (mature) ProIL1b->IL1b Inflammation Lung Inflammation & Injury IL1b->Inflammation IL18 IL-18 (mature) ProIL18->IL18 IL18->Inflammation L7Gn This compound L7Gn->NLRP3 inhibits L7Gn->ASC inhibits L7Gn->ProCasp1 inhibits

Inhibitory action of L7Gn on the NLRP3 inflammasome pathway.

References

Application Notes: Structural Elucidation of Luteolin 7-O-glucuronide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products. This application note provides a detailed protocol and data interpretation guide for confirming the structure of Luteolin (B72000) 7-O-glucuronide, a flavonoid glycoside with known anti-inflammatory and antioxidant properties.[1][2] The methodologies described herein utilize one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to establish the identity of the luteolin aglycone, identify the sugar moiety as glucuronic acid, and determine the site of glycosylation.

Introduction

Luteolin 7-O-glucuronide is a naturally occurring flavonoid found in various plants.[1][3][4][5] Its structural characterization is crucial for quality control, metabolomic studies, and understanding its biological activities. NMR spectroscopy provides a powerful, non-destructive method to determine its complete chemical structure by analyzing the magnetic properties of its atomic nuclei.

The structure consists of a luteolin aglycone linked to a glucuronic acid moiety at the 7-position of the A-ring. The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of NMR techniques. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are then used to piece the structure together:

  • COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system, crucial for assigning protons on the same aromatic ring or within the sugar moiety.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (C-H).

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments, such as the sugar unit to the aglycone.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆. The assignments are based on data from the luteolin aglycone and analysis of related flavonoid glycosides.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Luteolin Aglycone
36.75s
66.45d2.0
86.79d2.0
2'7.43d2.0
5'6.92d8.3
6'7.46dd8.3, 2.0
5-OH12.98s
Glucuronic Acid Moiety
1''5.15d7.5
2''3.30m
3''3.38m
4''3.45m
5''3.80d9.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

Positionδ (ppm)
Luteolin Aglycone
2164.4
3103.0
4181.8
5161.2
699.8
7162.9
894.8
9157.0
10105.5
1'121.5
2'113.5
3'145.8
4'149.9
5'116.1
6'119.0
Glucuronic Acid Moiety
1''100.2
2''74.5
3''76.5
4''71.8
5''75.8
6''170.5

Key 2D NMR Correlations

Table 3: Key HMBC and COSY Correlations for Structural Elucidation

Proton (δ ppm)HMBC Correlated Carbons (Position)COSY Correlated Protons (Position)
H-6 (6.45)C-5, C-7, C-8, C-10H-8
H-8 (6.79)C-6, C-7, C-9, C-10H-6
H-2' (7.43)C-2, C-4', C-6'H-6'
H-5' (6.92)C-1', C-3', C-4'H-6'
H-6' (7.46)C-2', C-4', C-5'H-5', H-2'
H-1'' (5.15)C-7, C-2'', C-3'', C-5''H-2''
H-5'' (3.80)C-1'', C-4'', C-6''H-4''

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 1-5 mg of the isolated this compound and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6] DMSO-d₆ is a suitable solvent for flavonoids, capable of dissolving the compound and minimizing interfering solvent signals in the spectral regions of interest.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool directly into the NMR tube to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[6]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm, centered around 8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm, centered around 120 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • 2D COSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width: 12-14 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • 2D HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • F2 (¹H) Spectral Width: 12-14 ppm.

    • F1 (¹³C) Spectral Width: 180-200 ppm.

    • Number of Scans: 8-16 per increment.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • F2 (¹H) Spectral Width: 12-14 ppm.

    • F1 (¹³C) Spectral Width: 220-240 ppm.

    • Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (e.g., 62.5 ms).

    • Number of Scans: 16-32 per increment.

Visualization of Workflows and Correlations

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation of Compound Dissolution Dissolve in DMSO-d6 Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer 1D_NMR 1D NMR (¹H, ¹³C) Transfer->1D_NMR Acquire Spectra 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assign_Aglycone Assign Luteolin Aglycone (A, B, C Rings) 2D_NMR->Assign_Aglycone Interpret Spectra Assign_Sugar Assign Sugar Moiety (Glucuronic Acid) Assign_Aglycone->Assign_Sugar Linkage Determine Glycosidic Linkage (HMBC: H-1'' to C-7) Assign_Sugar->Linkage Final_Structure Confirm Structure of This compound Linkage->Final_Structure

HMBC_Correlation img

References

Troubleshooting & Optimization

Luteolin 7-O-glucuronide stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Luteolin 7-O-glucuronide under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid, powdered form should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is recommended to store them at -80°C for long-term storage (up to one year).[1] To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible and avoid repeated freeze-thaw cycles.

Q3: What is the general stability of this compound in aqueous solutions?

A3: While specific kinetic data for this compound is limited, flavonoids, in general, are susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH. Degradation is often accelerated by increased temperature and exposure to light and oxygen. For experimental purposes, it is recommended to use freshly prepared aqueous solutions.

Q4: How does pH affect the stability of this compound?

A4: Based on studies of similar flavonoids, this compound is expected to be most stable in acidic to neutral pH conditions (pH 3-6).[2] Alkaline conditions (pH > 7) can significantly accelerate the degradation of flavonoids.[3] This is often due to the increased susceptibility of the flavonoid structure to oxidative degradation at higher pH.

Q5: What is the impact of temperature on the stability of this compound?

A5: Higher temperatures will generally increase the rate of degradation of this compound in solution. Studies on other flavonoids have shown that thermal degradation typically follows first-order kinetics, with the degradation rate constant increasing with temperature.[2][4] For instance, the degradation of total phenolics in fenugreek leaf extracts, which include flavonoids, was found to increase with temperatures ranging from 60°C to 100°C.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low analytical signal for this compound. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound and any stock solutions are stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: If possible, prepare new solutions from the solid powder for your experiment. 3. Check Solution pH: If working with aqueous buffers, ensure the pH is in the optimal range for flavonoid stability (ideally slightly acidic).
Appearance of unknown peaks in chromatogram during analysis. Degradation of this compound into byproducts.1. Perform Forced Degradation Study: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light).[5][6] Analyze the resulting mixture by HPLC-MS to characterize the degradation products. 2. Optimize Experimental Conditions: If degradation is occurring during your experiment, consider lowering the temperature, adjusting the pH to a more stable range, or protecting your samples from light.
Variability in experimental results between batches. Inconsistent stability of this compound solutions.1. Standardize Solution Preparation: Establish a strict protocol for preparing and handling this compound solutions, including the use of fresh solvents and consistent storage times. 2. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: General Procedure for a pH and Temperature Stability Study

This protocol outlines a general method to assess the stability of this compound under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Buffer Solutions:

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to create a concentrated stock solution.

3. Sample Preparation for Stability Testing:

  • Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Prepare multiple aliquots for each pH condition.

4. Incubation:

  • Place the prepared samples in temperature-controlled environments at different temperatures (e.g., 25°C, 40°C, 60°C).

  • Protect all samples from light.

5. Sample Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.

  • Immediately quench any further degradation by cooling the sample (if heated) and, if necessary, neutralizing the pH.

  • Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and acidified water.[7]

6. Data Analysis:

  • Quantify the remaining percentage of this compound at each time point relative to the initial concentration (t=0).

  • Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions (Illustrative Data)
pHTemperature (°C)Half-life (t½) in hours (Illustrative)Degradation Rate Constant (k) in h⁻¹ (Illustrative)
3.025> 48< 0.014
3.060180.039
6.025360.019
6.06080.087
9.025120.058
9.06020.347

Note: The data in this table is illustrative and based on the general behavior of flavonoids. Actual experimental results may vary.

Visualizations

Luteolin_Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products High pH High pH L7G This compound High pH->L7G Accelerates High Temperature High Temperature High Temperature->L7G Accelerates UV Light UV Light UV Light->L7G Accelerates Oxidizing Agents Oxidizing Agents Oxidizing Agents->L7G Accelerates Luteolin Luteolin (Aglycone) L7G->Luteolin Hydrolysis of glycosidic bond Glucuronic_Acid Glucuronic Acid L7G->Glucuronic_Acid Hydrolysis of glycosidic bond Oxidation_Products Oxidative Degradation Products Luteolin->Oxidation_Products Oxidation

Caption: Factors influencing the degradation of this compound.

Stability_Testing_Workflow start Start: Prepare L7G Stock Solution prep_buffers Prepare Buffers (Varying pH) start->prep_buffers prep_samples Prepare Test Samples (L7G in each buffer) start->prep_samples prep_buffers->prep_samples incubate Incubate Samples (Varying Temperatures) prep_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Calculate k and t½) analysis->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Optimization of extraction yield for Luteolin 7-O-glucuronide from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Luteolin 7-O-glucuronide from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound?

A1: this compound has been identified as a major flavonoid in the leaves of Perilla frutescens (L.) Britt.[1][2]. While many plants contain Luteolin, its glycoside forms can vary. Other related compounds like Luteolin 7-O-glucoside are found in significant amounts in olive leaves.[3]

Q2: Which extraction method is most effective for this compound?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like Soxhlet or simple maceration.[3][4] UAE, in particular, offers higher yields in shorter times and at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds like flavonoid glycosides.[3] For Perilla frutescens, a simple maceration with an optimized solvent has also been shown to be effective.[1]

Q3: What is the most critical factor influencing extraction yield?

A3: The choice of solvent and its polarity is a predominant determinant of extraction efficiency.[1] For this compound, which is a polar glycoside, aqueous solutions of organic solvents like ethanol (B145695) are highly effective.[1][5]

Q4: How does temperature affect the extraction of this compound?

A4: Increasing the extraction temperature can enhance solvent penetration and mass transfer, thus improving the extraction yield. However, excessively high temperatures can lead to the degradation of flavonoids.[6][7] For ultrasound-assisted extraction, a moderately elevated temperature (e.g., 40-75°C) is often optimal.[3][6]

Q5: Can this compound degrade during extraction or storage?

A5: Yes, flavonoid glycosides can be sensitive to high temperatures, prolonged extraction times, and exposure to light, which can lead to their degradation.[3][7][8] It is crucial to optimize extraction parameters and store extracts in cool, dark conditions.

Q6: What analytical method is used to quantify this compound?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and reliable method for the quantitative analysis of this compound in plant extracts.[1][9]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My extraction yield is consistently lower than expected. What are the likely causes and how can I improve it?

  • Answer:

    • Sub-optimal Solvent Concentration: The polarity of the extraction solvent is crucial. For this compound from Perilla frutescens, a 30% aqueous ethanol solution has been shown to provide the maximum yield.[1] If you are using pure ethanol or water, the efficiency will be lower. Adjust your solvent to the optimal ratio.

    • Inadequate Extraction Time or Power (for UAE): Ensure you are applying sufficient ultrasonic power and extraction time. For flavonoids, an extraction time of 30-45 minutes is often optimal.[4][6] Insufficient time will result in incomplete extraction.

    • Incorrect Particle Size: The plant material should be ground to a fine powder to increase the surface area available for solvent penetration. A particle size of around 250 μm is often effective for flavonoid extraction.[10]

    • Poor Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the compound from the plant matrix. A higher liquid-to-solid ratio (e.g., 25:1 to 40:1 mL/g) can improve the extraction yield by increasing the concentration gradient.[4][11]

Issue 2: Suspected Degradation of the Target Compound

  • Question: I am concerned that my target compound is degrading during the extraction process, as I see unknown peaks in my HPLC chromatogram. How can I prevent this?

  • Answer:

    • Excessive Temperature: High temperatures, especially for extended periods, can cause the degradation of flavonoid glycosides.[6][7] If using UAE, try to maintain a temperature below 75°C.[6] For methods like Soxhlet, the prolonged exposure to high heat is a known cause of degradation.[3]

    • Prolonged Extraction Time: Long extraction times, even at moderate temperatures, can contribute to compound degradation. Optimize the extraction time to find the point of maximum yield before degradation becomes significant.

    • Light Exposure: Flavonoids can be light-sensitive.[8] Protect your samples from direct light during and after extraction by using amber glass vessels or covering them with aluminum foil.

Issue 3: Poor Reproducibility of Results

  • Question: My extraction yields vary significantly between batches, even when I follow the same protocol. What could be the cause?

  • Answer:

    • Inconsistent Plant Material: The concentration of secondary metabolites in plants can vary depending on the region of origin, harvest time, and drying conditions.[1][7][12] Ensure you are using a homogenized batch of plant material for your experiments.

    • Fluctuations in Extraction Parameters: Small variations in temperature, ultrasonic power, or extraction time can impact the final yield. Ensure your equipment is calibrated and that all parameters are precisely controlled for each run.

    • Inconsistent Sample Preparation: Variations in particle size or moisture content of the plant material can affect the extraction efficiency.[13] Standardize your grinding and drying procedures.

Data Presentation

Table 1: Effect of Ethanol Concentration on this compound Yield from Perilla frutescens

Ethanol Concentration (%)Extraction Yield (g/kg of plant material)This compound Content (mg/g of plant material)
0 (Water)48.90.355
1054.30.412
2058.50.501
30 62.7 0.548
4045.60.487
5038.70.311
6033.50.154
7029.80.052
8026.50.021
9024.00.013
10025.40.015

Data adapted from a study on Perilla frutescens (L.) Britt. leaves using the maceration method.[1]

Experimental Protocols

Recommended Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on optimized parameters for flavonoid extraction. Users should perform their own optimization based on their specific plant material and equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., Perilla frutescens leaves) at a controlled temperature (e.g., 40-50°C) until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 5.0 g of the powdered plant material and place it into a 250 mL glass conical flask.

    • Add the extraction solvent. Based on available data, a 30% aqueous ethanol solution is a good starting point.[1] Use a liquid-to-solid ratio between 25:1 and 35:1 mL/g (e.g., for 5 g of material, use 125-175 mL of solvent).[4]

    • Place the flask in an ultrasonic water bath.

    • Set the extraction parameters:

      • Temperature: 60-75°C[6]

      • Ultrasonic Power: 300-400 W[4][11]

      • Extraction Time: 30-45 minutes[4][6]

    • Begin sonication.

  • Sample Recovery:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

  • Solvent Removal and Analysis:

    • Remove the ethanol from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain a dry powder extract.

    • Redissolve a known amount of the dry extract in a suitable solvent (e.g., methanol) for HPLC analysis to quantify the this compound content.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_recovery 3. Recovery cluster_analysis 4. Analysis start Plant Material drying Drying start->drying grinding Grinding drying->grinding mixing Mixing with Solvent (e.g., 30% Ethanol) grinding->mixing uae Ultrasound-Assisted Extraction (UAE) mixing->uae filtration Filtration uae->filtration evaporation Solvent Evaporation filtration->evaporation lyophilization Lyophilization evaporation->lyophilization end_product Dry Extract lyophilization->end_product analysis HPLC Quantification end_product->analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_guide start Low Extraction Yield q_solvent Is solvent optimal? (e.g., 30% EtOH) start->q_solvent Check q_params Are UAE params sufficient? (Time, Power, Temp) q_solvent->q_params Yes sol_solvent Adjust solvent to 30% aqueous ethanol q_solvent->sol_solvent No q_prep Is sample prep adequate? (Particle Size, S/L Ratio) q_params->q_prep Yes sol_params Increase Time/Power/Temp within optimal range q_params->sol_params No sol_prep Grind finer; Increase solvent volume q_prep->sol_prep No q_degradation Suspect Degradation? (Extra peaks in HPLC) q_prep->q_degradation Yes q_temp Is temperature too high? (>75°C) q_degradation->q_temp Check q_time Is extraction time too long? q_temp->q_time No sol_temp Reduce extraction temperature q_temp->sol_temp Yes sol_time Optimize for shorter extraction time q_time->sol_time Yes

Caption: Troubleshooting decision tree for low extraction yield.

References

Troubleshooting peak tailing in HPLC analysis of Luteolin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Luteolin 7-O-glucuronide, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Q1: My this compound peak is tailing. What are the most likely causes?

Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound. This secondary retention mechanism can lead to significant peak tailing.

  • Mobile Phase pH Issues: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of residual silanol groups (pKa ≈ 3.8-4.2), making them more likely to interact with the analyte.

  • Column Contamination and Degradation: The accumulation of strongly retained sample matrix components at the column inlet can create active sites that cause tailing. Physical degradation of the column bed, such as the formation of a void, can also lead to poor peak shape.

  • Sample Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume can saturate the stationary phase and result in peak distortion.

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.

Q2: How can I systematically troubleshoot peak tailing for this compound?

A logical and systematic approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common solutions before proceeding to more complex troubleshooting steps.

Below is a troubleshooting workflow to guide you through the process:

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential System-Wide Issue check_all_peaks->system_issue  Yes analyte_specific_issue Analyte-Specific Interaction check_all_peaks->analyte_specific_issue  No check_column Check Column Condition: - Void at inlet? - Contamination? system_issue->check_column check_connections Check for Extra-Column Volume: - Loose fittings? - Excessive tubing length/ID? system_issue->check_connections solution_column Action: - Reverse flush column - Replace column check_column->solution_column solution_connections Action: - Tighten fittings - Use shorter/narrower tubing check_connections->solution_connections optimize_mp Optimize Mobile Phase analyte_specific_issue->optimize_mp check_sample Check Sample Concentration and Solvent analyte_specific_issue->check_sample adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) optimize_mp->adjust_ph solution_mp Action: - Lower pH to 2.5-3.5 - Use a buffer adjust_ph->solution_mp solution_sample Action: - Dilute sample - Dissolve in mobile phase check_sample->solution_sample

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the role of mobile phase pH in the analysis of this compound?

The pH of the mobile phase is a critical parameter for achieving good peak shape for this compound. The pKa of this compound's most acidic proton is predicted to be around 2.73-3.42. To ensure consistent protonation and minimize secondary interactions with ionized silanols on the column, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa. Operating at a lower pH (e.g., 2.5-3.5) by adding an acidifier like formic acid or phosphoric acid will suppress the ionization of both the analyte and the residual silanol groups, leading to a more symmetrical peak shape.

Q4: What are the recommended mobile phase additives to reduce peak tailing?

Acidic modifiers are commonly used to improve the peak shape of phenolic compounds. For the analysis of this compound, the following additives are recommended:

  • Formic Acid (0.1%): This is a widely used additive that effectively lowers the mobile phase pH and is compatible with mass spectrometry.

  • Phosphoric Acid (0.2-0.4%): This can also be used to control the mobile phase pH and improve peak symmetry.[1]

The addition of a buffer to the mobile phase can also help maintain a stable pH and reduce peak tailing.

Q5: Can the choice of HPLC column affect peak tailing for this compound?

Absolutely. The choice of column is crucial for minimizing peak tailing. Here are some recommendations:

  • Use End-Capped Columns: Modern C18 columns are often "end-capped," which means the residual silanol groups are chemically deactivated. This significantly reduces the potential for secondary interactions.

  • Consider High-Purity Silica (B1680970) Columns: Columns packed with high-purity silica have a lower concentration of metal impurities, which can also contribute to peak tailing through chelation with the analyte.

  • Regular Column Maintenance: Over time, columns can become contaminated. Regularly flushing your column with a strong solvent, as recommended by the manufacturer, can help remove strongly retained compounds and restore performance. If the column is old or performance does not improve after flushing, it may need to be replaced.

The following diagram illustrates the chemical interactions that can lead to peak tailing:

Chemical_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound silanol Residual Silanol Group (Si-OH) ionized_silanol Ionized Silanol Group (Si-O⁻) silanol->ionized_silanol High pH ionized_silanol->silanol Low pH (Acidic Modifier) interaction Secondary Interaction (Leads to Peak Tailing) ionized_silanol->interaction luteolin This compound (with polar -OH groups) luteolin->interaction

Caption: Chemical interactions leading to peak tailing.

Data Presentation

The following tables summarize key parameters for the HPLC analysis of this compound.

Table 1: Predicted pKa Values for this compound

Predicted pKaSource
2.73 ± 0.70ChemicalBook[2]
3.42ModelSEED[3]

Note: These are predicted values and may vary. Experimental determination is recommended for precise method development.

Table 2: Example HPLC Method Parameters for Flavonoid Glucuronide Analysis

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.4% Phosphoric Acid in Water[1]0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (B129727)
Gradient Isocratic (18:82, B:A)[1]Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection UV at 350 nmUV at 350 nm

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with Peak Tailing Reduction

Objective: To provide a standard operating procedure for the quantitative analysis of this compound with optimal peak shape.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 5 µm, 4.6 x 250 mm, end-capped)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water. Degas the solution.

    • Mobile Phase B: Acetonitrile (or Methanol). Degas the solvent.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a small amount of methanol and dilute to the final volume with Mobile Phase A to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A.

  • HPLC Conditions:

    • Set the column temperature to 30°C.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector to 350 nm.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the reference standard.

    • Assess the peak shape. The USP tailing factor should ideally be between 0.9 and 1.2.

Protocol 2: Column Flushing to Address Contamination

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Procedure:

  • Disconnect the column from the detector.

  • Flush with the following solvents in sequence, each for at least 20 column volumes:

    • Ultrapure water (to remove buffer salts)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Re-equilibrate with your initial mobile phase conditions.

  • Reconnect the column to the detector and test its performance with a standard injection.

References

Luteolin 7-O-glucuronide solubility in DMSO, ethanol, and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Luteolin 7-O-glucuronide in common laboratory solvents. It includes a comprehensive solubility table, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate seamless experimentation.

Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and experimental conditions such as the use of sonication. Below is a summary of reported solubility values in Dimethyl Sulfoxide (DMSO), ethanol, and water.

SolventReported SolubilityMolar Concentration (approx.)NotesCitations
DMSO 90 - 130 mg/mL195 - 281 mMSonication or ultrasound is often recommended to achieve maximum solubility. Hygroscopic DMSO may reduce solubility.[1][2][3][4]
Ethanol 10 mg/mL21.6 mM-[3]
Water 15.71 mg/mL34.0 mMReported as a suspended solution; requires sonication. Other sources report it as "insoluble" or "slightly soluble".[1][3][5]

Experimental Protocols

Methodology for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

  • This compound powder

  • Selected solvents (DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Luteolin 7-O-glucuronide to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in DMSO as expected.

  • A1: Use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Use a new, sealed bottle or a properly stored anhydrous grade of DMSO.

  • A2: Apply sonication or gentle heating. Some sources explicitly recommend using an ultrasonic bath to aid dissolution.[1][2] Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious of potential compound degradation at higher temperatures.

  • A3: Check the purity of your compound. Impurities can affect the solubility of the target molecule.

Q2: I am seeing precipitation when I add my DMSO stock solution to an aqueous buffer.

  • A1: This is a common issue known as "precipitation upon dilution." this compound has much lower solubility in water than in DMSO. When the DMSO stock is added to an aqueous medium, the solvent environment changes drastically, causing the compound to precipitate out.

  • A2: Reduce the final concentration of DMSO. Aim for a final DMSO concentration in your aqueous solution that is as low as possible, typically below 1% and often as low as 0.1%, to maintain the compound's solubility.

  • A3: Prepare a more dilute stock solution. If you need to add a larger volume to your aqueous medium, start with a more dilute stock solution in DMSO.

Q3: What is the best way to prepare an aqueous solution of this compound?

  • A1: Direct dissolution in water is challenging. Given the conflicting reports on its water solubility, directly dissolving a significant amount in pure water may not be feasible.

  • A2: Consider a co-solvent approach. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing and minimize precipitation.

  • A3: For in vivo studies, formulation is key. For animal studies, creating a stable suspension using vehicles like carboxymethylcellulose (CMC) in saline is a common practice.

Q4: How does this compound exert its anti-inflammatory effects?

  • A1: One of the key mechanisms is the inhibition of the NLRP3 inflammasome. The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18.

  • A2: this compound has been shown to downregulate the expression of key components of the NLRP3 inflammasome. This includes NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[2] By inhibiting the activation of this complex, this compound can reduce the release of potent inflammatory mediators.

G cluster_pathway NLRP3 Inflammasome Pathway LPS Inflammatory Stimulus (e.g., LPS) NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) LPS->NLRP3_complex activates L7G This compound L7G->NLRP3_complex inhibits Casp1 Active Caspase-1 NLRP3_complex->Casp1 activates Cytokines Mature IL-1β / IL-18 Casp1->Cytokines cleaves pro-forms to Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's inhibitory effect on the NLRP3 pathway.

References

Technical Support Center: Method Validation for Luteolin 7-O-glucuronide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Luteolin 7-O-glucuronide. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the HPLC separation of this compound?

A1: The most commonly used and recommended stationary phase for the analysis of this compound and other flavonoids is a reversed-phase (RP) C18 (octadecyl silica (B1680970) or ODS) column.[1] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]

Q2: What is a typical mobile phase composition for this compound analysis?

A2: A binary solvent system is generally employed, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1] To improve peak shape and prevent tailing, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is often added to the aqueous phase.[1][2] Common mobile phase compositions include acetonitrile/water or methanol (B129727)/water mixtures with an acidic modifier. For example, acetonitrile-0.4% phosphoric acid solution (18:82) has been shown to provide good separation.[3]

Q3: Should I use isocratic or gradient elution for my analysis?

A3: Gradient elution is generally preferred for separating complex mixtures that may contain this compound along with other related compounds like its aglycone (luteolin) or other glycosides. This is due to the significant polarity difference between these molecules. A gradient program allows for the efficient elution of a wide range of analytes in a reasonable timeframe.[1]

Q4: What is the optimal detection wavelength for this compound?

A4: this compound exhibits strong UV absorbance. The maximum absorption wavelengths are reported to be around 255 nm and 348 nm.[3] A detection wavelength of 348 nm is often selected as there are fewer impurity peaks at this wavelength.[3] A photodiode array (PDA) detector is highly recommended to acquire spectra across a range (e.g., 200-400 nm) for peak purity assessment and identification.[1]

Q5: How can I ensure the stability of my this compound samples and standards?

A5: Sample and standard stability should be evaluated as part of the method validation process. One study indicated that this compound in the test solution was stable for at least 22 hours under the tested chromatographic conditions.[3] It is recommended to prepare fresh solutions daily and store them at low temperatures (e.g., 4°C) and protected from light to minimize degradation.

Troubleshooting Guide

Problem: Peak Tailing or Asymmetric Peaks
  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Suggested Solution: The phenolic hydroxyl groups of this compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of an acidic modifier to the mobile phase, such as formic acid, acetic acid, or phosphoric acid, can suppress the ionization of these groups and significantly improve peak shape.[1][2]

  • Possible Cause 2: Column Overload

    • Suggested Solution: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample or reducing the injection volume.[4]

  • Possible Cause 3: Column Contamination or Degradation

    • Suggested Solution: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent. If the problem persists, the use of a guard column is recommended to protect the analytical column.[1] In some cases, the column may need to be replaced.[1]

Problem: Retention Time Shifts
  • Possible Cause 1: Inadequate Column Equilibration

    • Suggested Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. This may require flushing the column with 10-20 column volumes.[1]

  • Possible Cause 2: Fluctuations in Column Temperature

    • Suggested Solution: Temperature variations can significantly impact retention times. Using a thermostatically controlled column oven is crucial for maintaining a stable temperature and achieving reproducible results.[1][5]

  • Possible Cause 3: Changes in Mobile Phase Composition

    • Suggested Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. The composition of the mobile phase can change over time due to the evaporation of more volatile components.[1]

  • Possible Cause 4: HPLC System Issues (Leaks, Pump Problems)

    • Suggested Solution: Inspect the HPLC system for any leaks. Ensure the pump is properly primed and free of air bubbles.[1][4]

Problem: Poor Resolution/Co-eluting Peaks
  • Possible Cause 1: Mobile Phase Not Optimized

    • Suggested Solution: Adjusting the gradient slope (a shallower gradient can improve separation), changing the organic solvent (e.g., from methanol to acetonitrile), or modifying the pH of the mobile phase by adjusting the acid concentration can alter selectivity and improve resolution.[1]

  • Possible Cause 2: Inappropriate Column

    • Suggested Solution: If a C18 column does not provide adequate separation, consider trying a different stationary phase chemistry, such as a Phenyl-Hexyl or C8 column. Using a column with a smaller particle size (<3 µm) can also significantly increase efficiency and resolving power.[1]

  • Possible Cause 3: Low Column Efficiency

    • Suggested Solution: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the analysis time. Optimizing the column temperature can also enhance efficiency.[1]

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for this compound

ParameterTypical Value/RangeReference
Linearity (r²) ≥ 0.999[3][6]
Linear Range 0.1972 - 3.944 µg[3][3][6]
0.98 - 980 µg/mL[6]
Precision (RSD%) Intraday: 0.99 - 2.96%[6]
Interday: 2.03 - 2.74%[6]
Repeatability (RSD%) < 2%[3]
Accuracy (Recovery %) 89.66 - 99.50%[6]
Limit of Detection (LOD) 6 µg/mL[6]
Limit of Quantification (LOQ) 17 µg/mL[6]
Stability (RSD%) < 2% over 22 hours[3]

Experimental Protocols

Protocol 1: HPLC Method for Quantitative Analysis of this compound

This protocol is a general guideline and may require optimization for specific matrices.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Guard Column: A compatible C18 guard column is recommended.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.4% Phosphoric Acid.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Elution Mode: Isocratic with 18% Acetonitrile and 82% 0.4% Phosphoric Acid solution.[3]

    • Flow Rate: 0.9 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection Wavelength: 348 nm.[3]

    • Injection Volume: 5-20 µL.[3]

  • Preparation of Standard Solutions:

    • Accurately weigh an appropriate amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.[3]

    • Prepare a series of working standard solutions by diluting the stock solution to cover the desired calibration range.

  • Sample Preparation (Example from Plant Material):

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol or 70% ethanol) using techniques like sonication or maceration.[1][7]

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]

  • Method Validation:

    • Perform method validation according to ICH Q2(R1) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_results Results & Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions prep_sample->system_suitability analysis Inject Standards & Samples system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) data_acquisition->accuracy precision Precision (Repeatability & Intermediate) data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness quantification Quantification of this compound specificity->quantification linearity->quantification accuracy->quantification precision->quantification lod_loq->quantification robustness->quantification report Generate Validation Report quantification->report

Caption: Experimental workflow for HPLC method validation.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_resolution Resolution Issues start HPLC Problem Encountered peak_tailing Peak Tailing / Asymmetry start->peak_tailing rt_shift Retention Time Shifts start->rt_shift poor_resolution Poor Resolution start->poor_resolution solution_acid Add/Increase Acid in Mobile Phase peak_tailing->solution_acid Secondary Interactions? solution_dilute Dilute Sample / Reduce Injection Volume peak_tailing->solution_dilute Overload? solution_column_wash Wash or Replace Column peak_tailing->solution_column_wash Contamination? solution_equilibrate Increase Column Equilibration Time rt_shift->solution_equilibrate Inconsistent Equilibration? solution_temp Use Column Oven for Stable Temperature rt_shift->solution_temp Temperature Fluctuation? solution_mobile_phase Prepare Fresh Mobile Phase rt_shift->solution_mobile_phase Mobile Phase Degradation? solution_gradient Optimize Gradient Profile poor_resolution->solution_gradient Co-elution? solution_solvent Change Organic Solvent poor_resolution->solution_solvent Poor Selectivity? solution_column_type Try Different Column Chemistry poor_resolution->solution_column_type Inadequate Separation?

Caption: Troubleshooting decision tree for common HPLC issues.

References

Limit of detection and quantification for Luteolin 7-O-glucuronide in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of Luteolin (B72000) 7-O-glucuronide using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are typical LOD and LOQ values for Luteolin 7-O-glucuronide in HPLC?

A1: The Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound can vary depending on the specific HPLC system, detector, and method parameters. However, published data provides a general range. For a conventional HPLC-UV system, an LOD of 6 µg/mL and an LOQ of 17 µg/mL have been reported.[1] More sensitive methods, such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS), can achieve a lower LOQ of 4.0 ng/mL.[2] For a structurally similar compound, Luteolin-7-glucoside, LOD and LOQ values have been reported as 5.76 µg/mL and 19.19 µg/mL, respectively, using HPLC.[3]

Data Summary: LOD and LOQ for this compound and Related Compounds

CompoundMethodDetectorLODLOQReference
This compoundHPLCUV6 µg/mL17 µg/mL[1]
This compoundUFLC-MS/MSMS/MS-4.0 ng/mL[2]
Luteolin-7-glucosideHPLCPDA5.76 µg/mL19.19 µg/mL[3]
6-hydroxyluteolin 7-O-glucosideHPLCDAD3.60 µg/mL10.90 µg/mL[4]

Q2: How are LOD and LOQ typically determined?

A2: The LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1.[5] Another method involves using the standard deviation of the response and the slope of the calibration curve, with LOD = 3.3 x (SD/S) and LOQ = 10 x (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve.[3]

Q3: What is a suitable HPLC column for this compound analysis?

A3: Reversed-phase (RP) columns are the most commonly used for the analysis of luteolin and its derivatives.[6] Specifically, C18 (octadecyl silica) columns are widely employed and are well-suited for separating phenolic compounds like this compound.[6][7]

Q4: What mobile phase composition is recommended for this analysis?

A4: A binary solvent system is typically used, consisting of an acidified aqueous phase (Solvent A) and an organic modifier (Solvent B), such as acetonitrile (B52724) or methanol (B129727).[6] The addition of a small amount of acid, like formic acid or phosphoric acid, to the aqueous phase helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[6][7] A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid or 0.4% phosphoric acid solution.[6][7]

Q5: What is the optimal detection wavelength for this compound?

A5: this compound exhibits strong UV absorbance. The maximum absorption is typically observed around 348-350 nm, which is the recommended wavelength for detection.[6][7] A photodiode array (PDA) detector is beneficial as it can acquire spectra across a range (e.g., 200-400 nm) to confirm peak identity.[6]

Experimental Protocol: HPLC Method for this compound

This section provides a detailed experimental protocol for the determination of this compound, based on established methods.

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound standard in a suitable solvent, such as methanol or water, to prepare a stock solution (e.g., 1 mg/mL).[3] From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample from Plant Material:

    • Weigh 50 mg of dried, powdered plant material.

    • Add a suitable extraction solvent (e.g., methanol).

    • Perform extraction using ultrasonication for 30-60 minutes.[6]

    • Centrifuge the extract at 4000 rpm for 10 minutes.[6]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase A Water with 0.1% Formic Acid[6] or 0.4% Phosphoric Acid[7]
Mobile Phase B Acetonitrile[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 35°C[6] or 40°C[7]
Injection Volume 10 µL[6]
Detection PDA Detector, 348 nm[7] or 350 nm[6]

3. Gradient Elution Program

Time (min)% Mobile Phase B (Acetonitrile)
0 - 510
5 - 25Linear gradient from 10 to 40
25 - 30Linear gradient from 40 to 70
30 - 35Hold at 70
35 - 36Return to 10
36 - 45Re-equilibration at 10

This is an example gradient program and may require optimization for your specific application.[6]

4. Data Analysis

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Quantify this compound in the samples using the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Dilutions System Set Chromatographic Conditions Standard->System Sample Extract & Filter Sample Sample->System Injection Inject Sample/Standard System->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection at 348-350 nm Separation->Detection PeakID Peak Identification Detection->PeakID Calibration Calibration Curve Generation PeakID->Calibration Quantification Quantification of Analyte Calibration->Quantification Troubleshooting_PeakShape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckColumn Check Column Health Start->CheckColumn CheckMobilePhase Check Mobile Phase CheckColumn->CheckMobilePhase Column OK ReplaceColumn Replace Column CheckColumn->ReplaceColumn Column is old/voided CheckSample Check Sample Preparation CheckMobilePhase->CheckSample Mobile Phase OK OptimizeMP Optimize Mobile Phase pH (e.g., add acid) CheckMobilePhase->OptimizeMP pH issue/degradation DissolveInMP Dissolve Sample in Mobile Phase CheckSample->DissolveInMP Solvent mismatch GoodPeak Good Peak Shape Achieved CheckSample->GoodPeak Sample OK ReplaceColumn->GoodPeak OptimizeMP->GoodPeak DissolveInMP->GoodPeak

References

Technical Support Center: Enhancing the Bioavailability of Luteolin 7-O-glucuronide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luteolin (B72000) 7-O-glucuronide (L7Gn). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising flavonoid glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of Luteolin 7-O-glucuronide?

The primary challenges stem from two main factors:

  • Enzymatic Hydrolysis: this compound can be hydrolyzed to its aglycone, luteolin, by β-glucuronidases present in the gut microbiota and intestinal cells.[1] While luteolin has its own biological activities, this conversion prevents the direct systemic absorption of the glucuronide form for studying its specific effects.

  • Poor Membrane Permeability: As a hydrophilic molecule, L7Gn generally exhibits poor passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Efflux Transporters: L7Gn may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the molecule back into the intestinal lumen, further limiting its absorption.[2][3]

Q2: What are the most promising strategies to enhance the systemic exposure of intact this compound?

Several formulation strategies can be employed to protect L7Gn from enzymatic degradation and enhance its absorption:

  • Nanoencapsulation: Encapsulating L7Gn within nanocarriers such as liposomes, nanoparticles, or nanoemulsions can shield it from enzymatic activity in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[4][5]

  • Co-administration with β-glucuronidase Inhibitors: While not a formulation strategy per se, the co-administration of inhibitors of β-glucuronidase can reduce the hydrolysis of L7Gn to luteolin in the gut.

  • Inhibition of Efflux Pumps: Co-formulating or co-administering L7Gn with inhibitors of P-gp and BCRP can increase its net absorption by preventing its efflux back into the intestinal lumen.[3] Flavonoids themselves have been shown to inhibit P-gp.[6]

Q3: Can I study the effects of this compound even if it gets converted to luteolin in vivo?

Yes, but it requires careful experimental design. After oral administration, both luteolin and its glucuronide conjugates are often detected in plasma.[7] To delineate the effects of L7Gn from those of its aglycone, you can:

  • Administer L7Gn intravenously to bypass first-pass metabolism in the gut and liver, and compare the results with oral administration.

  • Use in vitro models, such as cell cultures, to directly expose cells to L7Gn and luteolin separately to characterize their individual effects.

  • Co-administer a β-glucuronidase inhibitor with oral L7Gn to minimize its conversion to luteolin.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Causes:

  • Inefficient Oral Gavage Technique: Stress during gavage can affect gastrointestinal motility and absorption.

  • Degradation of the Compound: L7Gn may be unstable in the formulation or in the gastrointestinal environment.

  • High First-Pass Metabolism: Extensive hydrolysis to luteolin in the gut and subsequent metabolism in the liver.

  • High Inter-individual Variation: Differences in gut microbiota composition and enzyme activity among animals can lead to variable metabolism.

Troubleshooting Workflow:

start Low/Variable Plasma L7Gn gavage Refine Oral Gavage Technique start->gavage Check Procedure formulation Optimize Formulation Stability start->formulation Check Formulation metabolism Assess First-Pass Metabolism start->metabolism Consider Biology variability Address Inter-individual Variability start->variability Consider Biology solution Improved & Consistent Bioavailability gavage->solution formulation->solution metabolism->solution variability->solution

Troubleshooting workflow for low bioavailability.

Recommended Solutions & Experimental Protocols:

  • Refine Oral Gavage Technique: To minimize stress, acclimate the animals to handling and the gavage procedure. A novel technique of precoating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in mice.[8]

  • Optimize Formulation:

    • Nanoformulation: Prepare L7Gn-loaded nanoparticles to protect the compound from degradation and enhance absorption.

    • Protocol: Luteolin-Loaded Nanoethosomes Preparation (Cold Method):

      • Dissolve this compound, soy lecithin, and cholesterol in ethanol (B145695).

      • Stir the mixture using a magnetic stirrer at 1500 rpm and 40°C for 30 minutes.

      • Continue stirring for another five minutes after the addition of propylene (B89431) glycol.

      • In a separate vessel, heat water to 40°C.

      • Add the heated water to the ethanol mixture at a constant rate of 1 mL/min using a syringe pump.

      • Continue stirring for an additional 30 minutes after the complete addition of water.[9]

  • Assess Metabolism:

    • In Vitro Caco-2 Permeability Assay: This assay helps to determine the intestinal permeability and the potential for active efflux of L7Gn.

    • Protocol: Caco-2 Cell Permeability Assay:

      • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

      • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

      • Wash the monolayer with Hank's Balanced Salt Solution (HBSS).

      • Add the L7Gn solution to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

      • Incubate at 37°C.

      • At predetermined time points, collect samples from the BL side and replace with fresh HBSS.

      • To assess efflux, perform the experiment in the reverse direction (BL to AP).

      • Analyze the concentration of L7Gn in the collected samples using a validated analytical method (e.g., LC-MS/MS).

Issue 2: Inconsistent or Unexpected In Vivo Efficacy

Possible Causes:

  • Bioavailability is still too low: The formulation may not be sufficiently enhancing absorption to reach therapeutic concentrations.

  • Metabolites are the active compounds: The observed effects may be due to luteolin or other metabolites, not L7Gn itself.

  • Target engagement is not occurring: The compound, even if absorbed, may not be reaching the target tissue or interacting with the intended molecular target.

Troubleshooting Workflow:

start Inconsistent In Vivo Efficacy bioavailability Re-evaluate Bioavailability start->bioavailability metabolites Characterize Metabolite Activity start->metabolites target Confirm Target Engagement start->target solution Clear Mechanistic Understanding bioavailability->solution metabolites->solution target->solution

Troubleshooting workflow for inconsistent efficacy.

Recommended Solutions & Experimental Protocols:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a dose-response study and correlate the plasma concentrations of L7Gn and its major metabolites with the observed pharmacological effect.

  • Comparative In Vitro Studies: Test the activity of L7Gn, luteolin, and other potential metabolites in relevant cell-based assays to understand their relative contributions to the in vivo effects.

  • Tissue Distribution Studies: After administration of the L7Gn formulation, collect target tissues and measure the concentration of the compound and its metabolites to confirm target site exposure.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data for luteolin and its glycosides from various studies. Note that specific data for this compound bioavailability enhancement is limited; however, the data for luteolin and luteolin-7-O-glucoside provide a valuable reference.

Table 1: Oral Bioavailability of Luteolin and Luteolin-7-O-glucoside in Rats

CompoundDoseBioavailability (%)Reference
Luteolin100 mg/kg, p.o.26 ± 6[10][11]
Luteolin-7-O-glucoside1 g/kg, p.o.10 ± 2[10][11]

Table 2: Pharmacokinetic Parameters of Luteolin in Rats After Oral Administration of Luteolin Nanocrystals

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Luteolin Suspension456.3 ± 89.70.51234.5 ± 234.1100[6]
Luteolin Nanocrystals876.5 ± 154.30.52345.6 ± 456.7190[6]
SDS-modified LNCs1234.5 ± 231.90.54298.7 ± 567.8348[6]

Mandatory Visualizations: Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and neuronal function.

NF-κB Signaling Pathway

Luteolin and its glycosides can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12][13]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene activates L7Gn This compound L7Gn->IKK inhibits

Inhibition of the NF-κB pathway by L7Gn.
BDNF Signaling Pathway

This compound has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[14][15]

L7Gn This compound BDNF BDNF L7Gn->BDNF increases expression TrkB TrkB Receptor BDNF->TrkB binds to ERK ERK TrkB->ERK activates CREB CREB ERK->CREB phosphorylates nucleus Nucleus CREB->nucleus translocates to survival Neuronal Survival & Plasticity nucleus->survival promotes

Activation of the BDNF pathway by L7Gn.

References

Technical Support Center: Purity Assessment of Synthesized Luteolin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized Luteolin (B72000) 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of synthesized Luteolin 7-O-glucuronide?

A1: The most common and reliable techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can be categorized as follows:

  • Starting Material: Unreacted Luteolin (the aglycone).

  • Isomeric Byproducts: Luteolin glucuronides where the glucuronic acid moiety is attached to other hydroxyl groups of the luteolin backbone, such as the 3'-O- or 4'-O- positions. The regioselectivity of the glycosylation reaction is a critical factor.

  • Degradation Products: Luteolin, formed by the hydrolysis of the glycosidic bond, is a common degradation product. This can be influenced by pH and temperature during workup and storage.

  • Reaction-Specific Byproducts: Depending on the synthetic method used (e.g., Koenigs-Knorr reaction), byproducts such as orthoesters or 2-acyloxyglycals may be formed.

  • Incompletely Deprotected Intermediates: If protecting groups are used during the synthesis, their incomplete removal can result in partially protected this compound derivatives.

Q3: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause?

A3: Peak tailing for flavonoid glucuronides is often due to interactions between the analyte and active sites on the HPLC column, such as free silanol (B1196071) groups. To mitigate this, consider the following:

  • Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of both the carboxylic acid of the glucuronide and residual silanol groups on the stationary phase, leading to improved peak shape.

  • Column Choice: Using a high-purity, end-capped C18 column is recommended.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q4: How can I confirm the identity of this compound and differentiate it from its isomers?

A4: A combination of techniques is ideal:

  • LC-MS/MS: The fragmentation pattern of this compound is characteristic. The primary fragmentation will be the loss of the glucuronic acid moiety (176 Da), yielding the luteolin aglycone fragment (m/z 285 in negative ion mode). Isomers may show subtle differences in their fragmentation patterns or require specific analytical methods for differentiation.

  • NMR Spectroscopy: 1H and 13C NMR will show characteristic shifts for the protons and carbons of both the luteolin and glucuronide moieties. The position of the glycosidic linkage can be confirmed using 2D NMR techniques like HMBC, which will show a correlation between the anomeric proton of the glucuronic acid and the carbon at the 7-position of the luteolin A-ring.

Q5: What are the recommended storage conditions for synthesized this compound to prevent degradation?

A5: this compound should be stored as a solid in a cool, dark, and dry place. Solutions, especially in protic solvents, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20°C or below and protected from light to minimize hydrolysis of the glycosidic bond.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile, adjusting the ratio of organic solvent (acetonitrile or methanol) to acidified water. A shallower gradient can improve the separation of closely eluting impurities.
Column degradation.Replace the HPLC column with a new, high-quality C18 column.
Ghost Peaks Contamination in the mobile phase or injector.Prepare fresh mobile phase using high-purity solvents and water. Flush the injector and sample loop thoroughly.
Carryover from a previous injection.Run a blank gradient after each sample injection.
Baseline Drift Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition changing over time.Ensure mobile phase components are well-mixed and degassed.
Irreproducible Retention Times Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Impurity Identification Troubleshooting
Observed Impurity Identification Method Potential Source Mitigation Strategy
Peak with m/z corresponding to Luteolin LC-MSHydrolysis of the product.Optimize purification and storage conditions to avoid acidic or basic environments and high temperatures.
Additional peaks with the same m/z as the product but different retention times HPLC, LC-MSIsomeric byproducts (e.g., 3'-O- or 4'-O-glucuronide).Optimize the regioselectivity of the glycosylation reaction. Use preparative HPLC for purification.
Peaks with higher m/z than the product LC-MSIncompletely deprotected intermediates.Ensure complete deprotection by optimizing reaction time, temperature, and reagent stoichiometry. Monitor the reaction by TLC or HPLC.
Unidentified minor peaks LC-MS, NMRReaction-specific byproducts (e.g., from coupling reagents).Modify the synthetic route or purification strategy. Characterize the byproduct to understand its formation.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Purity Assessment

ParameterValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Optimized for separation of luteolin and glycosides
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 348 nm

Table 2: Key Mass Spectrometry Data for Identification

Analyte[M-H]⁻ (m/z)Key Fragment Ion (m/z)Fragmentation
This compound 461.07285.04[M-H - 176]⁻ (Loss of glucuronic acid)
Luteolin (Aglycone) 285.04--

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 10-40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 348 nm.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS Identification
  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, with a final concentration of approximately 10 µg/mL.

  • LC Conditions: Use the same LC conditions as described in the HPLC-UV protocol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M-H]⁻ = 461.07). Analyze the mass spectrum of the main peak to confirm the molecular weight. Perform MS/MS analysis on the parent ion to confirm the characteristic loss of the glucuronic acid moiety (176 Da) and the presence of the luteolin aglycone fragment (m/z 285.04).

Protocol 3: NMR for Structural Confirmation
  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Experiments: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis:

    • 1H NMR: Identify the characteristic signals for the aromatic protons of the luteolin backbone and the anomeric proton of the glucuronic acid.

    • 13C NMR: Identify the signals for the carbons of both the luteolin and glucuronic acid moieties.

    • HMBC: Look for a correlation between the anomeric proton of the glucuronic acid and the C-7 carbon of the luteolin A-ring to confirm the 7-O-glycosidic linkage. Compare the chemical shifts with literature values for this compound and its potential isomers to identify any impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Final Product Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography, Prep-HPLC) Synthesis->Purification HPLC_UV HPLC-UV Analysis for Purity (%) Purification->HPLC_UV Purity Check LC_MS LC-MS for Identity Confirmation & Impurity ID Purification->LC_MS Impurity Profiling NMR NMR for Structural Elucidation & Isomer Confirmation Purification->NMR Structural Verification Final_Product Pure this compound HPLC_UV->Final_Product LC_MS->Final_Product NMR->Final_Product

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Troubleshooting_Logic Start Purity Analysis of Synthesized this compound CheckPurity Is the purity > 95% by HPLC? Start->CheckPurity ImpurityPresent Impurity Detected CheckPurity->ImpurityPresent No ProductOK Product Meets Purity Specifications CheckPurity->ProductOK Yes IdentifyImpurity Identify Impurity by LC-MS & NMR ImpurityPresent->IdentifyImpurity Isomer Isomeric Impurity? IdentifyImpurity->Isomer StartingMaterial Unreacted Luteolin? Isomer->StartingMaterial No OptimizeSynthesis Optimize Glycosylation Regioselectivity Isomer->OptimizeSynthesis Yes Degradation Degradation Product? StartingMaterial->Degradation No DriveReaction Optimize Reaction Conditions to Completion StartingMaterial->DriveReaction Yes Other Other Impurities Degradation->Other No ImproveWorkup Modify Workup/Storage to Prevent Hydrolysis Degradation->ImproveWorkup Yes OptimizePurification Improve Chromatographic Separation Other->OptimizePurification OptimizeSynthesis->Start Re-analyze OptimizePurification->Start Re-analyze DriveReaction->Start Re-analyze ImproveWorkup->Start Re-analyze

Caption: Troubleshooting logic for purity issues in synthesized this compound.

Validation & Comparative

Luteolin vs. Luteolin 7-O-Glucuronide: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of luteolin (B72000) and its metabolite, luteolin 7-O-glucuronide. While direct quantitative comparisons are limited, this document synthesizes available experimental data, including a closely related glucoside, to offer insights into their relative efficacy and mechanisms of action.

Executive Summary

Luteolin, a naturally occurring flavonoid, is well-documented for its potent anti-inflammatory effects. Its bioavailability is often limited, and it is rapidly metabolized in the body to form conjugates, primarily glucuronides such as this compound. Emerging research indicates that while this compound also possesses anti-inflammatory properties, the aglycone form, luteolin, generally exhibits stronger activity in in vitro models. This is supported by comparative studies on luteolin and its 7-O-glucoside, a structurally similar compound, which show lower IC50 values for luteolin in the inhibition of key inflammatory mediators. However, the conversion of luteolin glucuronides back to the active luteolin form at inflammation sites suggests that these metabolites may serve as a circulating reservoir, contributing to the overall anti-inflammatory effect in vivo.

Quantitative Comparison of Anti-inflammatory Activity

CompoundTargetIC50 Value (µM)Cell LineStimulant
Luteolin Nitric Oxide (NO) Production13.9[1]RAW 264.7LPS
Luteolin-7-O-glucoside Nitric Oxide (NO) Production22.7[1]RAW 264.7LPS
Luteolin Prostaglandin (B15479496) E2 (PGE2) Production7.4[1]RAW 264.7LPS
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2) Production15.0[1]RAW 264.7LPS

Table 1: Comparison of the inhibitory concentrations (IC50) of luteolin and luteolin-7-O-glucoside on the production of inflammatory mediators.

Mechanisms of Anti-inflammatory Action

Both luteolin and this compound exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Luteolin has been shown to inhibit inflammation through multiple pathways:

  • NF-κB Pathway: Luteolin suppresses the activation of Nuclear Factor-kappa B (NF-κB) by inhibiting the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit. This leads to a downregulation of pro-inflammatory genes like iNOS and COX-2.[1]

  • MAPK Pathway: It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK), which are crucial for the expression of inflammatory cytokines.

  • AP-1 Pathway: Luteolin can also attenuate the DNA binding activity of Activator Protein-1 (AP-1), another transcription factor involved in inflammation.[1]

  • JAK-STAT Pathway: Luteolin has been reported to interfere with the JAK-STAT signaling pathway, which is activated by various cytokines.

  • NLRP3 Inflammasome: It can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.

This compound also demonstrates significant anti-inflammatory activity, although its mechanisms are still being fully elucidated:

  • NF-κB Pathway: Similar to its aglycone, this compound inhibits the NF-κB signaling pathway.[2] It has been shown to suppress the phosphorylation of IκB, thereby preventing NF-κB activation.[2]

  • MAPK Pathway: It reduces the phosphorylation of p38 and JNK, but not ERK.[2]

  • TAK1 Inhibition: this compound has been found to inhibit the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1), an upstream kinase that activates both the NF-κB and MAPK pathways.[2][3]

  • Nrf2 Activation: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3]

Interestingly, under inflammatory conditions, β-glucuronidase is released from immune cells like neutrophils, which can hydrolyze this compound back to its more potent aglycone form, luteolin, directly at the site of inflammation.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Downstream Assays macrophages RAW 264.7 Macrophages lps LPS Stimulation macrophages->lps Induce Inflammation luteolin Luteolin l7g This compound no_assay Nitric Oxide (NO) Assay (Griess Reagent) pge2_assay PGE2 ELISA cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) western_blot Western Blot (NF-κB, MAPK proteins) luteolin->no_assay luteolin->pge2_assay luteolin->cytokine_assay luteolin->western_blot l7g->no_assay l7g->pge2_assay l7g->cytokine_assay l7g->western_blot

A generalized experimental workflow for comparing the anti-inflammatory activities.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Transcription luteolin Luteolin luteolin->ikb inhibits degradation luteolin->nfkb_nuc inhibits translocation l7g This compound l7g->tak1 inhibits

Inhibition of the NF-κB signaling pathway by luteolin and its glucuronide.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies frequently cited in the literature for assessing anti-inflammatory activity.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of luteolin or this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol:

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, cell culture supernatants are added to antibody-pre-coated microplates and incubated.

    • After washing, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is read at the specified wavelength.

    • Cytokine concentrations are calculated based on a standard curve.

4. Western Blot Analysis for Signaling Proteins

  • Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).

  • Protocol:

    • After treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p38) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Conclusion

The available evidence strongly suggests that both luteolin and its metabolite, this compound, are effective anti-inflammatory agents. In vitro data indicates that the aglycone, luteolin, possesses a higher potency in inhibiting key inflammatory mediators compared to its glycosylated forms. However, the biological activity of this compound is significant, and its ability to be converted back to luteolin at inflammatory sites suggests a crucial role in the overall in vivo anti-inflammatory effects. Researchers and drug development professionals should consider both the intrinsic activity of these compounds and their metabolic interplay when evaluating their therapeutic potential. Further head-to-head studies are warranted to fully delineate the comparative efficacy of luteolin and its various glucuronidated metabolites.

References

A Comparative Analysis of Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the bioactivities, mechanisms of action, and experimental evaluation of two prominent flavonoid glucuronides.

This guide provides a detailed comparative study of Luteolin-7-O-glucuronide (L7G) and Apigenin-7-O-glucuronide (A7G), two closely related flavonoid compounds with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their anti-inflammatory and antioxidant properties, supported by quantitative data and detailed experimental protocols.

At a Glance: Luteolin-7-O-glucuronide vs. Apigenin-7-O-glucuronide

FeatureLuteolin-7-O-glucuronide (L7G)Apigenin-7-O-glucuronide (A7G)
Chemical Structure Contains a dihydroxy phenyl groupContains a monohydroxy phenyl group
Primary Bioactivities Anti-inflammatory, Antioxidant, Antimicrobial, NeuroprotectiveAnti-inflammatory, Antioxidant, Anticancer, Cardioprotective
Key Anti-inflammatory MOA Inhibition of TAK1, leading to reduced activation of NF-κB, p38, and JNK. Activation of the Nrf2 pathway. Inhibition of NLRP3 inflammasome.Inactivation of AP-1 and MAPK signaling pathways.
Key Antioxidant MOA Direct radical scavenging and induction of antioxidant enzymes via Nrf2.Direct radical scavenging.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide.

Table 1: Anti-inflammatory Activity
ParameterLuteolin-7-O-glucuronideApigenin-7-O-glucuronideCell Line
NO Inhibition IC₅₀ 22.7 µMNot explicitly found for A7G, but its aglycone, apigenin, shows potent inhibition.RAW 264.7
PGE₂ Inhibition IC₅₀ 15.0 µMNot explicitly found for A7G, but its aglycone, apigenin, shows potent inhibition.RAW 264.7
MMP-3 Inhibition IC₅₀ Data not available12.87 µM[1][2]-
MMP-8 Inhibition IC₅₀ Data not available22.39 µM[1][2]-
MMP-9 Inhibition IC₅₀ Data not available17.52 µM[1][2]-
MMP-13 Inhibition IC₅₀ Data not available0.27 µM[1][2]-
Table 2: Antioxidant Activity
AssayLuteolin-7-O-glucuronideApigenin-7-O-glucuronide Methyl Ester
DPPH Radical Scavenging IC₅₀ ~50 µM36.38 µg/mL[1][3]
ORAC Value (µmol TE/g) 8804.19 ± 409.99Data not available

Signaling Pathways and Mechanisms of Action

Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide exert their biological effects through the modulation of distinct intracellular signaling pathways.

Luteolin-7-O-glucuronide (L7G) Signaling

L7G demonstrates potent anti-inflammatory effects primarily through the inhibition of the TAK1 signaling pathway, which subsequently downregulates the activation of key inflammatory transcription factors NF-κB and MAPKs (p38 and JNK).[4][5] Furthermore, L7G activates the Nrf2 antioxidant response element pathway, leading to the expression of protective antioxidant enzymes. Recent studies also indicate that L7G can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[6]

L7G_Signaling L7G Luteolin-7-O-glucuronide TAK1 TAK1 L7G->TAK1 inhibits Nrf2 Nrf2 L7G->Nrf2 activates NLRP3 NLRP3 Inflammasome L7G->NLRP3 inhibits IKK IKK TAK1->IKK p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_JNK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b

Signaling pathway of Luteolin-7-O-glucuronide.
Apigenin-7-O-glucuronide (A7G) Signaling

Apigenin-7-O-glucuronide's anti-inflammatory actions are mediated through the inactivation of the AP-1 and MAPK signaling pathways.[7] By inhibiting these pathways, A7G effectively suppresses the production of pro-inflammatory mediators.

A7G_Signaling A7G Apigenin-7-O-glucuronide MAPK MAPK (p38, ERK) A7G->MAPK inhibits AP1 AP-1 (c-Jun) MAPK->AP1 Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α) AP1->Inflammatory_Mediators

Signaling pathway of Apigenin-7-O-glucuronide.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the reported findings.

General Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-inflammatory and antioxidant properties of Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide in a cell-based model.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis Cell_Seeding Seed RAW 264.7 cells Pre_treatment Pre-treat with L7G or A7G Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Antioxidant_Assay Antioxidant Assays (DPPH, ORAC) Pre_treatment->Antioxidant_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay PGE2_Assay PGE₂ ELISA Stimulation->PGE2_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Stimulation->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK, Nrf2) Stimulation->Western_Blot Luciferase_Assay AP-1 Luciferase Assay Stimulation->Luciferase_Assay qPCR RT-qPCR (iNOS, COX-2) Stimulation->qPCR

General experimental workflow for in vitro evaluation.
LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the induction of an inflammatory response in murine macrophages, a standard model for assessing anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[8]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Luteolin-7-O-glucuronide or Apigenin-7-O-glucuronide. After a 1-2 hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) (100-1000 ng/mL) for 24 hours.[9][10]

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

    • Prostaglandin E₂ (PGE₂) and Cytokine Production: Levels of PGE₂, TNF-α, and IL-6 in the supernatant are quantified using commercially available ELISA kits.[11]

    • Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.[11]

Western Blot Analysis for Signaling Pathway Components

This protocol is used to determine the effect of the compounds on the protein expression and phosphorylation status of key signaling molecules.

  • Protein Extraction: Following treatment as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, ERK, and Nrf2 overnight at 4°C.[12][14]

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1, a key regulator of inflammatory gene expression.

  • Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an AP-1 response element are used.[3]

  • Transfection and Treatment: Cells are seeded in a 96-well plate and treated with Luteolin-7-O-glucuronide or Apigenin-7-O-glucuronide, followed by stimulation with a known AP-1 activator such as phorbol (B1677699) 12-myristate 13-acetate (PMA).[3][7]

  • Luciferase Measurement: After incubation, a luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of AP-1 activity.[3][7]

NLRP3 Inflammasome Activation Assay

This protocol assesses the ability of the compounds to inhibit the activation of the NLRP3 inflammasome.

  • Priming: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are primed with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.[15][16]

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.[16]

  • Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (5 mM for 30 minutes) or nigericin (B1684572) (5 µM for 1 hour).[15][16]

  • Analysis:

    • IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant is quantified by ELISA.[17]

    • Caspase-1 Activation: The cleavage of pro-caspase-1 to its active p20 subunit is assessed by Western blot.[17]

    • ASC Speck Formation: The formation of ASC oligomers (specks) can be visualized by immunofluorescence microscopy.[1]

DPPH Radical Scavenging Assay

This assay measures the direct free radical scavenging activity of the compounds.

  • Reaction Mixture: A solution of the test compound in methanol (B129727) is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[18]

  • Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a compound against peroxyl radicals.

  • Principle: This assay is based on the inhibition of the fluorescence decay of a probe (e.g., fluorescein) caused by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]

  • Procedure: The test compound is mixed with the fluorescent probe in a multi-well plate. The reaction is initiated by the addition of AAPH.[19]

  • Measurement: The fluorescence is monitored kinetically over time. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).[10]

  • Quantification: The results are typically expressed as Trolox equivalents (TE), comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[10]

Conclusion

Both Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide are promising natural compounds with significant anti-inflammatory and antioxidant properties. While they share structural similarities, their mechanisms of action diverge, with L7G primarily targeting the TAK1-NF-κB/MAPK and Nrf2 pathways, and A7G focusing on the AP-1 and MAPK signaling cascades. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of these compounds as potential therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potency and therapeutic potential.

References

A Comparative Guide to HPLC Methods for the Simultaneous Analysis of Luteolin and its Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of luteolin (B72000) and its glucuronide metabolites is crucial for understanding its bioavailability, metabolism, and therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC methods, offering insights into their performance, detailed experimental protocols, and supporting data to aid in method selection and development.

Performance Comparison of Validated HPLC Methods

The following tables summarize the key performance characteristics of different HPLC methods developed for the simultaneous analysis of luteolin and its glucuronides. These methods utilize various detection techniques, including Diode Array Detection (DAD) and Tandem Mass Spectrometry (MS/MS), each offering distinct advantages in terms of sensitivity and selectivity.

Table 1: HPLC Method Comparison for Luteolin and its Glucuronides Analysis

ParameterMethod 1: HPLC-MS/MS[1]Method 2: HPLC-MS/MS[2]Method 3: HPLC-UV[3]
Analytes Luteolin, Luteolin-7-O-glucuronide, Diosmetin, ChryseriolLuteolin, Luteolin-3'-O-glucuronide, Resveratrol (B1683913), Resveratrol-3-O-glucuronideLuteolin-7-O-β-D-glucuronide, Apigenin-7-O-β-D-glucuronide, Diosmetin-7-O-β-D-glucuronide, Acacetin-7-O-β-D-glucuronide, Tilianin, Rosmarinic acid
Matrix Rat PlasmaRat PlasmaYixin Badiranjibuya Granules
Column C18XBridge™ C18Not Specified
Detection Triple Quadrupole MS (ESI-)Triple Quadrupole MS (ESI-)UV
Linearity Range (Luteolin) 0.06 - 90 µg/mL1 - 1000 ng/mLNot Specified for individual compounds
Linearity Range (Glucuronide) 0.06 - 60 µg/mL (Luteolin-7-O-glucuronide)2 - 2000 ng/mL (Luteolin-3'-O-glucuronide)Not Specified for individual compounds
Precision (RSD%) < 6.0% (Intra- and Interday)[1]Not explicitly stated, but method validated as per FDA guidelines[2]Good precision reported
Accuracy (%) -3.2 to 6.4%[1]Not explicitly stated, but method validated as per FDA guidelines[2]Good accuracy reported
Recovery (%) Not explicitly stated, but matrix effect was not observed[1]Not explicitly stated, but method validated as per FDA guidelines[2]Good recovery reported

Table 2: Additional Validation Parameters from Literature

ParameterValueSource
LOD (Luteolin) 0.19 µg/mL[4]
LOQ (Luteolin) 0.58 µg/mL[4]
LOD (6-hydroxyluteolin 7-O-glucoside) 3.60 µg/mL[5]
LOQ (6-hydroxyluteolin 7-O-glucoside) 10.90 µg/mL[5]
Precision (RSD%) for Luteolin-7-O-β-D-glucuronide 0.087%[6]
Recovery (Luteolin-7-O-β-D-glucuronide) 99.94%[6]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: HPLC-MS/MS for Luteolin and its Metabolites in Rat Plasma[1]
  • Sample Preparation: Protein precipitation.

  • Chromatographic System:

    • Column: C18 column.

    • Mobile Phase: Gradient elution with water containing 0.5% formic acid and acetonitrile.[1]

    • Flow Rate: Not specified.

  • Detection System:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[1]

    • MRM Transitions:

      • Luteolin: m/z 284.9→132.9[1]

      • Luteolin-7-O-glucuronide: m/z 461.1→284.9[1]

      • Diosmetin and Chryseriol: m/z 298.9→283.9[1]

      • Internal Standard: m/z 300.9→150.9[1]

Method 2: HPLC-MS/MS for Luteolin, its Glucuronide, and Resveratrol in Rat Plasma[2]
  • Sample Preparation: Protein precipitation with methanol (B129727).

  • Chromatographic System:

    • Column: XBridge™ C18.[2]

    • Mobile Phase: Isocratic elution with 88% methanol and 12% water containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.01% formic acid.[2]

    • Flow Rate: Not specified.

  • Detection System:

    • Instrument: Mass spectrometer with a negative electrospray ionization interface.[2]

    • Mode: Multiple reaction monitoring (MRM).

Method 3: HPLC-UV for Flavonoids in a Traditional Chinese Medicine[3]
  • Sample Preparation: Extraction from granules.

  • Chromatographic System:

    • Column: Not specified.

    • Mobile Phase: Not detailed.

    • Flow Rate: Not specified.

  • Detection System:

    • Instrument: HPLC with UV detector.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of a typical HPLC method validation process, ensuring the reliability and accuracy of the analytical data.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) MD_Start->MD_Optimize MV_Specificity Specificity/ Selectivity MD_Optimize->MV_Specificity Proceed to Validation MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD Limit of Detection (LOD) MV_Precision->MV_LOD MV_LOQ Limit of Quantification (LOQ) MV_LOD->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_Stability Stability MV_Robustness->MV_Stability MA_Routine Routine Sample Analysis MV_Stability->MA_Routine Method Approved

References

A Comparative Analysis of the Bioactivity of Luteolin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the flavonoid luteolin (B72000) and its naturally occurring glycoside derivatives. In nature, flavonoids like luteolin are frequently attached to sugar moieties, forming glycosides such as cynaroside (B7765609) (luteolin-7-O-glucoside). This structural difference significantly influences their physicochemical properties, including solubility and bioavailability, which in turn alters their biological effects.[1][2] Generally, the aglycone form (luteolin) tends to exhibit stronger direct bioactivity in in-vitro models, though its glycosides also possess significant therapeutic properties.[3][4] This comparison is supported by experimental data from in-vitro studies focusing on anti-inflammatory, antioxidant, and anticancer activities.

Data Presentation: Quantitative Bioactivity Comparison

The following tables summarize key quantitative data from comparative studies, offering a clear overview of the relative potency of luteolin and its glycosides.

Table 1: Comparative Anti-Inflammatory Activity

Luteolin generally demonstrates more potent inhibition of inflammatory mediators compared to its glycoside, luteolin-7-O-glucoside, in macrophage cell models.[1][4]

CompoundAssayCell LineIC₅₀ (µM)
Luteolin Nitric Oxide (NO) InhibitionRAW 264.713.9[1][4]
Luteolin-7-O-glucoside Nitric Oxide (NO) InhibitionRAW 264.722.7[1][4]
Luteolin Prostaglandin E₂ (PGE₂) InhibitionRAW 264.77.4[1][4]
Luteolin-7-O-glucoside Prostaglandin E₂ (PGE₂) InhibitionRAW 264.715.0[1][4]
Table 2: Comparative Antioxidant Activity

The antioxidant activity varies depending on the assay. While luteolin and its 7-O-glucoside show similar radical scavenging activity, glycosylation at other positions or the type of antioxidant assay can reveal significant differences.

CompoundAssayIC₅₀ (µM)
Luteolin DPPH Radical Scavenging20.2[1][5][6]
Luteolin-7-O-glucoside DPPH Radical Scavenging21.2[1][5][6]
Luteolin-4'-O-glucoside DPPH Radical Scavenging> 100[1][6]
Luteolin Lipid Peroxidation InhibitionLess active than its glycosides[7]
Luteolin 7-O-β-glucuronide Lipid Peroxidation InhibitionMost active[7]

Note: Studies have shown that for lipid peroxidation inhibition, some luteolin glycosides can be more effective than the aglycone, luteolin.[3][7] This highlights that the mechanism of antioxidant action is a key factor. The 3',4'-dihydroxy structure on the B ring is considered essential for potent DPPH radical scavenging activity.[5][6][8]

Table 3: Comparative Anticancer Activity (Luteolin)

Direct comparative IC₅₀ values for luteolin versus its glycosides across multiple cancer cell lines are not extensively documented in single studies. However, luteolin has been widely studied and shows potent cytotoxic effects. Both luteolin and its glycosides are known to possess anticancer properties.[6][9][10]

CompoundCell LineCancer TypeIC₅₀ (µM)
Luteolin HL60Leukemia12.5 - 15[1]
Luteolin COLO 320Colon Cancer32.5[1]
Luteolin GLC4Lung Cancer40.9[1]

Note: Luteolin-4'-O-glucoside and 7-O-glucoside have demonstrated cytotoxic activity against multiple myeloma (NCI-H929, U266, OPM2) cell lines.[1][6]

Key Signaling Pathways

Luteolin and its glycosides exert their effects by modulating critical cellular signaling pathways. The aglycone, luteolin, often shows broader or more potent pathway inhibition.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Downstream Signaling IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Luteolin_Inhibition Luteolin & Glycosides Luteolin_Inhibition->IKK Luteolin_Inhibition->NFkB_nuc Luteolin_Aglycone_Only Luteolin (Aglycone) Inhibits AP-1 Also

Caption: The NF-κB signaling pathway, a key driver of inflammation.

Luteolin and its glycosides inhibit the NF-κB pathway, reducing the expression of inflammatory genes.[3][4][11] Luteolin aglycone also inhibits the AP-1 transcription factor, while the 7-O-glucoside primarily acts on NF-κB.[4]

Nrf2_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Luteolin Luteolin & Glycosides Luteolin->Keap1_Nrf2 Promotes Dissociation ARE ARE Nrf2_nuc->ARE Binds to AOE Antioxidant Genes (e.g., HO-1) ARE->AOE Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., RAW 264.7, Cancer Cell Line) C Pre-treat cells with Luteolin or Glycoside A->C B Prepare Stock Solutions (Luteolin & Glycosides) B->C D Add Stimulant (e.g., LPS for inflammation) or continue incubation for cytotoxicity C->D E Incubate for 24-48 hours D->E F Collect Supernatant E->F G Lyse Cells E->G H Perform Assays F->H Assay1 Griess Assay (NO) F->Assay1 Assay2 ELISA (Cytokines) F->Assay2 G->H Assay3 MTT Assay (Viability) G->Assay3 Assay4 Western Blot (Proteins) G->Assay4 I Data Analysis (Calculate IC50, etc.) H->I Assays Examples:

References

Luteolin vs. Luteolin 7-O-Glucuronide: A Comparative Analysis of Anti-Atherogenic Effects in ApoE Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, remains a leading cause of cardiovascular disease. Flavonoids, such as luteolin (B72000), have garnered significant attention for their potential therapeutic effects. Luteolin is a naturally occurring flavone (B191248) found in various plants, while luteolin 7-O-glucuronide is one of its major metabolites formed in the body after consumption. This guide provides an objective comparison of the anti-atherogenic properties of luteolin and its glucuronidated form, with a focus on studies utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis research. While direct comparative studies on this compound are limited, this guide incorporates data on the closely related luteolin-7-O-glucoside as a surrogate, alongside independent findings on the bioactivity of luteolin-7-O-glucuronide, to draw a comprehensive picture.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the anti-atherogenic effects of luteolin and its glycoside/glucuronide counterparts in animal models of atherosclerosis.

ParameterLuteolinLuteolin-7-O-glucosideReference
Atherosclerotic Lesion Area
Aortic Lesion Reduction~28.8% reduction in LDLR-/- miceNot specified, but attenuated atherogenic processes[1]
~50% reduction in ApoE-/- miceNot specified, but attenuated atherogenic processes[2][3]
Lipid Profile
Plasma Total CholesterolDecreased in LDLR-/- miceNo significant effect mentioned[1]
Plasma TriglyceridesDecreased in LDLR-/- miceAttenuated increase in ApoE-/- mice with hyperhomocysteinemia[1][4][5]
Plasma LDL-CholesterolDecreased in LDLR-/- miceNot specified[1]
Inflammatory Markers
Aortic IL-6 ExpressionSignificantly decreasedAttenuated increase[1][6]
Aortic TNF-α ExpressionSignificantly decreasedAttenuated increase[1][6]
Aortic VCAM-1 ExpressionReducedAttenuated increase[6][7][8]
Aortic ICAM-1 ExpressionReducedAttenuated increase[3][6]
Aortic Macrophage Infiltration (CD68)InhibitedNot specified[1][8]
Serum MCP-1Not specifiedAttenuated increase[4][6]
Serum VCAM-1Not specifiedAttenuated increase[4][5]
Oxidative Stress Markers
Aortic Glutathione (B108866) ReductaseNot specifiedUp-regulated[4]
Aortic Glutathione PeroxidaseNot specifiedUp-regulated[4]

Detailed Experimental Protocols

Study 1: Luteolin in LDLR-/- Mice[1][9]
  • Animal Model: 9-week-old male LDL receptor-deficient (LDLR-/-) mice.

  • Diet and Treatment: Mice were fed a Western diet (high in fat and cholesterol) for 14 weeks. The treatment group received the Western diet supplemented with 100 mg/kg luteolin.

  • Atherosclerosis Assessment: Atherosclerotic plaque development and lipid accumulation in the abdominal aorta were assessed using histological staining (Oil Red O).

  • Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, and LDL-cholesterol were measured.

  • Gene Expression Analysis: The expression of macrophage marker (CD68), chemokines (CCL2), and inflammatory cytokines (IL-6, TNF-α) in the aortic root was determined by quantitative polymerase chain reaction (qPCR).

  • In Vitro Model: ox-LDL-induced THP-1-derived macrophages were used to investigate the underlying mechanisms.

Study 2: Luteolin in ApoE-/- Mice[2]
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

  • Diet and Treatment: Mice were fed a high-fat diet (HFD) for 12 weeks to induce atherosclerosis. The treatment group received oral administration of luteolin.

  • Atherosclerosis Assessment: The atherosclerotic lesion area in the aortic sinus and en face aorta was quantified by Oil Red O staining.

  • In Vitro Model: Primary mouse peritoneal macrophages challenged with oxidized low-density lipoprotein (oxLDL) were used for mechanistic studies.

Study 3: Comparative Analysis of Luteolin and Luteolin-7-O-glucoside in ApoE-/- Mice with Hyperhomocysteinemia[4][5]
  • Animal Model: 6-week-old male ApoE knockout mice.

  • Diet and Treatment: All mice were fed a high-fat diet (45% fat, 0.5% cholesterol). Hyperhomocysteinemia was induced by providing homocysteine in the drinking water (0.9g/L). Treatment groups received either luteolin (50 mg/kg BW) or luteolin-7-O-glucoside (50 mg/kg BW) daily by gavage for 5 weeks.

  • Biochemical Analysis: Serum concentrations of homocysteine, triglycerides, monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule-1 (VCAM-1) were measured.

  • Protein Expression Analysis: Expressions of hepatic inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), aortic intercellular adhesion molecule (ICAM), and antioxidative enzymes (hepatic and aortic glutathione reductase, aortic glutathione peroxidase) were determined.

  • Histopathology: Histopathological observations of the aorta were performed using hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry.

Signaling Pathways and Mechanisms of Action

Luteolin and its metabolites exert their anti-atherogenic effects through the modulation of several key signaling pathways involved in inflammation, lipid metabolism, and oxidative stress.

Luteolin's Anti-Inflammatory Signaling

Luteolin has been shown to suppress inflammatory responses in the vasculature through the inhibition of multiple signaling cascades. One key pathway is the NF-κB signaling pathway . Luteolin can prevent the degradation of IκBα, which in turn inhibits the activation and nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression. Another important pathway modulated by luteolin is the STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, luteolin can reduce the expression of inflammatory cytokines and adhesion molecules. Furthermore, luteolin has been found to activate the AMPK-SIRT1 signaling pathway , which plays a role in reducing macrophage inflammation and lipid accumulation.

Luteolin_Signaling cluster_AMPK AMPK/SIRT1 Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway Luteolin Luteolin AMPK AMPK Luteolin->AMPK Activates STAT3 p-STAT3 Luteolin->STAT3 Inhibits IkBa IκBα Degradation Luteolin->IkBa Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates Inflammation Macrophage Infiltration & Inflammation SIRT1->Inflammation Inhibits STAT3->Inflammation Promotes NFkB NF-κB Activation IkBa->NFkB Leads to NFkB->Inflammation Promotes Plaque Atherosclerotic Plaque Formation Inflammation->Plaque Leads to

Caption: Luteolin's anti-inflammatory signaling pathways.

This compound's Anti-Inflammatory Signaling

Studies on luteolin-7-O-glucuronide have highlighted its ability to suppress inflammatory responses in macrophages. A key mechanism involves the inhibition of the TAK1 signaling pathway . TAK1 is an upstream kinase that activates both the NF-κB and MAPK pathways. By inhibiting TAK1 phosphorylation, luteolin-7-O-glucuronide effectively blocks these downstream inflammatory cascades. Additionally, it has been shown to activate the Nrf2 pathway , a critical regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like HO-1.

Luteolin_Glucuronide_Signaling cluster_TAK1 TAK1 Pathway cluster_Nrf2 Nrf2 Pathway L7G This compound TAK1 TAK1 Phosphorylation L7G->TAK1 Inhibits Nrf2 Nrf2 Activation L7G->Nrf2 Activates MAPK MAPK Activation TAK1->MAPK Activates NFkB NF-κB Activation TAK1->NFkB Activates Inflammation Pro-inflammatory Mediator Production MAPK->Inflammation NFkB->Inflammation HO1 HO-1 Expression Nrf2->HO1 Induces OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces

Caption: this compound's anti-inflammatory pathways.

Experimental Workflow

The general workflow for investigating the anti-atherogenic effects of these compounds in ApoE-/- mice is depicted below.

Experimental_Workflow cluster_Analysis Data Analysis Start ApoE-/- Mice (6-9 weeks old) Diet High-Fat/Western Diet (12-14 weeks) Start->Diet Treatment Treatment Groups: - Vehicle Control - Luteolin - Luteolin-7-O-glucoside Diet->Treatment Sacrifice Euthanasia & Tissue Collection Treatment->Sacrifice Aorta Aorta Analysis: - En face Oil Red O - Aortic Root Staining - Gene/Protein Expression Sacrifice->Aorta Plasma Plasma Analysis: - Lipid Profile - Cytokine Levels Sacrifice->Plasma InVitro In Vitro Mechanistic Studies (e.g., Macrophage Foam Cell Assay) Sacrifice->InVitro Conclusion Conclusion on Anti-Atherogenic Efficacy Aorta->Conclusion Plasma->Conclusion InVitro->Conclusion

References

A Comparative Guide to the In Vitro Efficacy of Luteolin 7-O-Glucuronide and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Luteolin 7-O-glucuronide against other prominent flavonoids, including its aglycone Luteolin, Quercetin, Kaempferol, and Apigenin. The information presented is collated from various scientific studies and is intended to aid researchers in the fields of pharmacology and drug discovery.

Data Presentation

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its counterparts. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

Antioxidant Activity

The antioxidant potential of flavonoids is a key aspect of their therapeutic properties. Here, we compare the radical scavenging activity of this compound and other flavonoids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Lower IC50 values indicate higher antioxidant activity.

FlavonoidDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound~9.58 µmol/LNot widely reported
Luteolin2.099[1]0.59[1]
Quercetin1.84[1]0.5083[1]
Kaempferol5.318[1]0.8506[1]
ApigeninNot consistently reported0.8243[1]

Note: The value for this compound is from a study that used µmol/L, and direct conversion to µg/mL without the molecular weight is not precise.

Anti-inflammatory Activity

The anti-inflammatory effects of these flavonoids were assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A lower IC50 value signifies more potent anti-inflammatory activity.

FlavonoidNitric Oxide (NO) Inhibition IC50 (µM)
Luteolin 7-O-glucoside22.7
Luteolin13.9
QuercetinData not available in comparative context
KaempferolData not available in comparative context
ApigeninData not available in comparative context
Cytotoxic Activity against Cancer Cell Lines

The cytotoxic potential of these flavonoids against various cancer cell lines is a critical area of research. The IC50 values represent the concentration of the flavonoid required to inhibit the growth of 50% of the cancer cells.

FlavonoidCell LineCancer TypeIC50 (µM)
Luteolin 7-O-glucosideCOLO 320Colon Cancer>100 (approx)
LuteolinHeLaCervical Cancer4.1
LuteolinA549Lung Cancer3.1
LuteolinCOLO 320Colon Cancer32.5
QuercetinJurkatT-cell leukemia~20
KaempferolA549Lung Cancer72
ApigeninA549Lung Cancer~5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well plate, add 100 µL of various concentrations of the flavonoid solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach about 80% confluency.

  • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, in the continued presence of the flavonoid.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • To 50 µL of the supernatant, add 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1%) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

This compound and other flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways implicated in their anti-inflammatory and antioxidant activities.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Flavonoids, including this compound, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TAK1 TAK1 MyD88->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Inflammatory_Genes Induces transcription Nucleus Nucleus Luteolin_7G This compound Luteolin_7G->TAK1 Inhibits

Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Luteolin_7G This compound Luteolin_7G->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to nucleus Ub Ubiquitination & Degradation Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. Flavonoids can modulate this pathway at different points. Luteolin and its glucuronide have been shown to affect the phosphorylation of key MAPK proteins.

MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stress_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Promotes Luteolin_7G This compound Luteolin_7G->p38 Inhibits Luteolin_7G->JNK Inhibits

Caption: this compound can inhibit the p38 and JNK branches of the MAPK pathway.

References

A Comparative Analysis of the Antioxidant Capacity of Luteolin and its Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacities of the dietary flavone (B191248) luteolin (B72000) and its primary metabolite, Luteolin 7-O-glucuronide. The following sections detail their relative performance in various antioxidant assays, outline the experimental protocols used for these assessments, and explore the underlying cellular mechanisms of action. This information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic applications.

Comparative Antioxidant Activity: Aglycone vs. Glucuronide

The antioxidant potential of flavonoids is intricately linked to their chemical structure. While luteolin is known for its potent antioxidant effects, its bioavailability is limited. In vivo, it is rapidly metabolized into glucuronidated forms, such as this compound. Understanding the antioxidant capacity of this metabolite is crucial for assessing the overall biological activity of luteolin.

Experimental data reveals that the antioxidant activity of this compound relative to its aglycone, luteolin, can vary significantly depending on the specific assay used. In lipid peroxidation inhibition assays, this compound has been shown to be more potent than luteolin.[1] Conversely, in radical scavenging assays like the DPPH assay, the activity of the aglycone is generally considered to be higher or, in the case of a similar glycoside (luteolin-7-O-β-glucoside), very similar to the aglycone.[1][2] This suggests that the glucuronide moiety can influence the mechanism of antioxidant action.

CompoundAssayResultReference
Luteolin 7-O-β-glucuronide Lipid Peroxidation Inhibition (TBA test)More active than Luteolin[1]
Luteolin Lipid Peroxidation Inhibition (TBA test)Less active than Luteolin 7-O-β-glucuronide[1]
Luteolin DPPH Radical ScavengingIC50: 20.2 µM[2]
Luteolin 7-O-β-glucoside *DPPH Radical ScavengingIC50: 21.2 µM[2]

*Note: Data for Luteolin 7-O-β-glucoside is presented as a proxy for this compound due to the availability of direct comparative data with luteolin in the same study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Protocol:

  • A stock solution of this compound (e.g., 20 mM) is prepared in 100% DMSO.

  • Working solutions of various concentrations (e.g., 5, 10, 20, 50 µM) are prepared by diluting the stock solution in 100% methanol (B129727).[3]

  • 100 µL of each working solution is added to the wells of a 96-well plate.[3]

  • 100 µL of a 0.2 mM DPPH solution in methanol is added to each well.[3]

  • The plate is incubated in the dark at 37°C for 30 minutes.[3]

  • The absorbance is measured at 517 nm using a microplate reader.[3]

  • The radical scavenging activity is calculated as a percentage of the control.

Thiobarbituric Acid (TBA) Test for Lipid Peroxidation Inhibition

This method assesses the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary peroxidation product.

Protocol:

  • A liposome (B1194612) suspension is prepared (e.g., from bovine brain).

  • The test compounds (luteolin and this compound) are added to the liposome suspension.

  • Lipid peroxidation is initiated (e.g., by adding FeSO4 and ascorbate).

  • The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in a strong acid (e.g., trichloroacetic acid).

  • The mixture is heated (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.

  • After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.

  • The percentage inhibition of lipid peroxidation is calculated relative to a control without the antioxidant.

Visualization of Experimental and Signaling Pathways

To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Prepare Luteolin/ L7Gn Solutions Mix Mix Compound and DPPH (1:1) Compound->Mix DPPH_sol Prepare 0.2 mM DPPH Solution DPPH_sol->Mix Incubate Incubate 30 min at 37°C (dark) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Mechanism of Action: The Nrf2 Signaling Pathway

Both luteolin and this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of the endogenous antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like luteolin, Nrf2 is released from Keap1 and translocates to the nucleus.[4][5] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[3] This leads to the transcription of a battery of cytoprotective enzymes that neutralize reactive oxygen species and protect the cell from damage.

Studies have shown that both luteolin and Luteolin 7-O-glucoside can potently induce HO-1 expression through the activation and nuclear translocation of Nrf2.[6] Furthermore, this compound has been specifically shown to enhance the expression of these anti-oxidative regulators by activating Nrf2.[3]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin / L7Gn Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Activation of the Nrf2 antioxidant pathway by Luteolin/L7Gn.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Luteolin 7-O-glucuronide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the quantification of Luteolin 7-O-glucuronide, a flavonoid of significant interest in pharmaceutical and nutraceutical research. The following sections detail the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), and UV-Vis Spectrophotometry. The information presented is synthesized from published analytical method validation studies.

This compound is a major active flavonoid glycoside found in various medicinal plants. Accurate and precise quantification of this compound in diverse matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the development of herbal medicines. The cross-validation of analytical methods is essential to ensure the reliability and comparability of data generated across different laboratories and analytical platforms. This guide compares the performance of HPLC-UV, UFLC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific application.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance data for the different analytical methods used for the quantification of this compound and its related compound, luteolin-7-glycoside.

ParameterHPLC-UV[1]UFLC-MS/MS[2][3][4]UV-Vis Spectrophotometry[5]
Analyte Luteolin 7-glucuronideLuteolin 7-O-β-D-glucuronideLuteolin-7-glycoside
Linearity (r²) 0.999[1]>0.995[2][3][4]Not explicitly stated, but linearity was assessed.
Concentration Range 0.98–980 μg/mL[1]4.0–1000 ng/mL[4]Not explicitly stated.
Precision (RSD%) Intraday: 0.99–2.96%[1], Interday: 2.03–2.74%[1]<15%[2][3][4]Not explicitly stated.
Accuracy (Recovery %) 89.66–99.50%[1]>75%[2][3][4]99.49–101.99%[5]
Limit of Detection (LOD) 6 μg/mL[1]Not explicitly stated for this compound.Not explicitly stated.
Limit of Quantitation (LOQ) 17 μg/mL[1]4.0 ng/mL[2][3][4]Not explicitly stated.

Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in the comparison table.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine quality control of this compound in plant extracts.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chromatographic Column : A C18 column is commonly used.

  • Mobile Phase : A gradient elution system is typically employed, often consisting of an aqueous phase with an acidifier (e.g., 0.05% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate : Typically around 0.4 mL/min.

  • Detection Wavelength : Monitoring is performed at the maximum absorbance wavelength of this compound.

  • Sample Preparation : Plant material is extracted with a suitable solvent (e.g., methanol), followed by filtration before injection into the HPLC system.

  • Standard Preparation : A stock solution of this compound standard is prepared in a suitable solvent and serially diluted to create calibration standards.

  • Validation : The method was validated for precision, stability, repeatability, accuracy, limit of quantification (LOQ), and limit of detection (LOD) according to the International Conference on Harmonization (ICH) guidelines.[1]

2. Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma.

  • Instrumentation : An ultra-fast liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Column : A Venusil MP C18 column was used in one study.[2][3]

  • Mobile Phase : A gradient elution system composed of 0.05% formic acid in water and acetonitrile (B52724) is common.[2][3]

  • Flow Rate : A typical flow rate is 0.4 mL/min.[2][3]

  • Ionization Mode : Detection is performed using multiple reaction monitoring (MRM) mode with a turbo ion spray source under a negative ionization condition.[2][3]

  • Sample Preparation : For plasma samples, protein precipitation with acidified acetonitrile is a common preparation step.[2][3] Puerarin has been used as an internal standard.[2][3]

  • Validation : The method was validated for linearity, precision, accuracy, and extraction recovery.[2][3][4]

3. UV-Vis Spectrophotometry

This method can be used for the quantification of total flavonoids, expressed in terms of a specific standard like luteolin-7-glycoside, in herbal products.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Methodology : This technique often involves differential spectrophotometry with a complexing agent like aluminum chloride.[5] The complex formation leads to a bathochromic shift, allowing for quantification at a specific wavelength.

  • Wavelength : The optical density is measured at a specific wavelength, for instance, 402 ± 5 nm for the luteolin-7-glycoside complex.[5]

  • Sample Preparation : The plant material is extracted under optimized conditions (e.g., 70% ethanol (B145695) as extractant).[5]

  • Standard : A standard sample of a related compound, such as luteolin-7-glycoside, is used for calibration.[5]

  • Validation : The method's specificity and accuracy (recovery) are validated.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods for this compound.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution QC_Samples Quality Control Samples Extraction->QC_Samples HPLC HPLC-UV Extraction->HPLC UFLC UFLC-MS/MS Extraction->UFLC UV_Vis UV-Vis Spectrophotometry Extraction->UV_Vis Cal_Standards Calibration Standards Dilution->Cal_Standards Cal_Standards->HPLC Cal_Standards->UFLC Cal_Standards->UV_Vis Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy LOD_LOQ LOD / LOQ HPLC->LOD_LOQ UFLC->Linearity UFLC->Precision UFLC->Accuracy UFLC->LOD_LOQ UV_Vis->Linearity UV_Vis->Precision UV_Vis->Accuracy Comparison Comparative Analysis Linearity->Comparison Precision->Comparison Accuracy->Comparison LOD_LOQ->Comparison

Caption: Experimental workflow for cross-validation of analytical methods.

cluster_hplc HPLC-UV Method cluster_uflc UFLC-MS/MS Method cluster_uvvis UV-Vis Spectrophotometry Method hplc_sample Sample Injection hplc_separation C18 Column Separation hplc_sample->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant End Concentration Result hplc_quant->End uflc_sample Sample Injection uflc_separation C18 Column Separation uflc_sample->uflc_separation uflc_ionization ESI Source uflc_separation->uflc_ionization uflc_msms Tandem MS Detection (MRM) uflc_ionization->uflc_msms uflc_quant Quantification uflc_msms->uflc_quant uflc_quant->End uv_complex Complexation with AlCl3 uv_measure Absorbance Measurement uv_complex->uv_measure uv_quant Quantification uv_measure->uv_quant uv_quant->End Start Prepared Sample Start->hplc_sample Start->uflc_sample Start->uv_complex

Caption: Logical flow of different analytical methods.

References

Safety Operating Guide

Safe Disposal of Luteolin 7-O-glucuronide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Luteolin 7-O-glucuronide, a compound commonly used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Source: MedChemExpress Safety Data Sheet[1]

Due to these hazards, this compound must be managed as a hazardous waste and must not be disposed of in the regular trash or poured down the drain.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.[1]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent accidental reactions and ensure safe handling.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2][3]

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.[5][6] Specifically, keep it separate from strong oxidizing agents, acids, and bases.[6]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Prepare a Labeled Hazardous Waste Container A->B C Transfer this compound Waste into Container B->C D Securely Close the Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H EHS Manages Final Disposal According to Regulations G->H

Figure 1: this compound Disposal Workflow

Detailed Disposal Protocol

This protocol outlines the step-by-step methodology for the disposal of this compound waste, including contaminated labware and empty containers.

5.1. Solid Waste and Unused Product:

  • Carefully transfer any solid this compound waste or unused product into the designated hazardous waste container.

  • Avoid creating dust. If the material is a powder, conduct the transfer in a chemical fume hood.

  • Ensure the container is securely sealed after the transfer.

5.2. Contaminated Labware:

  • Labware (e.g., glassware, plasticware) that has come into direct contact with this compound is considered contaminated.

  • Whenever feasible, decontaminate grossly contaminated labware.[7]

  • If decontamination is not possible, dispose of the contaminated labware as hazardous waste in a separate, clearly labeled container.

5.3. Empty Containers:

  • An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate the container, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water).[8][9]

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [8][9]

  • Once triple-rinsed, the container can be disposed of in the regular trash after defacing the original label.[9]

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate and isolate the spill area.

    • For small spills, use an appropriate absorbent material to clean up the spill.

    • The absorbent material and any contaminated cleaning supplies must be collected and disposed of as hazardous waste.[9]

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention.

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

Regulatory Compliance

Disposal of this compound is subject to local, state, and federal regulations. The procedures outlined in this guide are based on general laboratory safety protocols. However, it is imperative to consult with your institution's EHS or equivalent department to ensure full compliance with all applicable regulations.[2][3] Improper disposal can lead to significant penalties and environmental harm.[2]

References

Personal protective equipment for handling Luteolin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Luteolin 7-O-glucuronide is paramount. This guide provides immediate, essential safety protocols and logistical information for the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific potential hazards that necessitate the use of appropriate personal protective equipment. According to the Global Harmonized System (GHS) classification, this compound is considered harmful if swallowed, and can cause skin and serious eye irritation[1].

Summary of GHS Classifications:

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/irritationCategory 2AH319: Causes serious eye irritation[1]

Recommended Personal Protective Equipment (PPE):

To mitigate the identified risks, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact which can cause serious irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile)Essential to prevent skin irritation[1].
Laboratory coatTo be worn over personal clothing for an additional layer of protection[1].
Respiratory Protection Not typically requiredUse in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Hand Protection Wash hands thoroughly after handlingA critical step to avoid accidental ingestion or spreading of the compound[1].

Operational and Handling Plan

A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed Weighing Weigh Compound in Ventilated Area Don PPE->Weighing Proceed Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Proceed Decontaminate Decontaminate Work Area Dissolving->Decontaminate Experiment Complete Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard operational workflow for handling this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure all necessary PPE is available and in good condition.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • When handling the solid form, avoid creating dust.

    • Measure and weigh the compound in a well-ventilated area or a chemical fume hood.

    • Do not eat, drink, or smoke in the handling area[1].

  • In Case of Exposure :

    • If on skin : Wash the affected area with plenty of soap and water[1].

    • If in eyes : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[1].

    • If swallowed : Rinse the mouth and seek medical attention[1].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree:

Start Dispose of this compound Waste Contaminated Is the waste contaminated? Start->Contaminated DisposeLocal Dispose of contents/container in accordance with local, regional, national, and international regulations. Contaminated->DisposeLocal Yes/No

Caption: Simplified disposal decision-making process.

Disposal Guidelines:

  • Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations[1].

  • Do not dispose of the material down the drain or into the environment.

  • Contaminated clothing should be removed and washed before reuse[1].

  • The empty container should be disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.